Hypotaurine
説明
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Homo sapiens, Bos taurus, and other organisms with data available.
intermediate in production of taurine in the liver; structure
特性
IUPAC Name |
2-aminoethanesulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2S/c3-1-2-6(4)5/h1-3H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUBCNYACGLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075380, DTXSID60861856 | |
| Record name | 2-Aminoethanesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminoethane-1-sulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hypotaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
300-84-5 | |
| Record name | Hypotaurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hypotaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethanesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoethanesulfinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYPOTAURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L08GE4332 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hypotaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Hypotaurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypotaurine, or 2-aminoethanesulfinic acid, is a sulfur-containing amino acid that plays a crucial role as an intermediate in the biosynthesis of taurine.[1][2] Beyond its function as a metabolic precursor, this compound is recognized for its significant antioxidant properties, acting as a potent scavenger of reactive oxygen species (ROS).[3][4] It also functions as an endogenous neuromodulator, interacting with glycine receptors.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its antioxidant mechanisms and involvement in key signaling pathways. Detailed experimental protocols for its quantification and the assessment of its antioxidant activity are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a sulfinic acid analog of the amino acid cysteine. Its chemical identity and key physicochemical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value | Reference |
| IUPAC Name | 2-aminoethanesulfinic acid | [1] |
| CAS Number | 300-84-5 | [1] |
| Molecular Formula | C₂H₇NO₂S | [1] |
| Molecular Weight | 109.15 g/mol | [1] |
| SMILES | C(CS(=O)O)N | [1] |
| InChI Key | VVIUBCNYACGLLV-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Reference |
| pKa | 1.68 (strongest acidic), 9.64 (strongest basic) | |
| logP | -2.7 | |
| Water Solubility | 100 mg/mL | |
| Appearance | White to off-white solid |
Biological Properties and Signaling Pathways
This compound exhibits a range of biological activities, primarily centered around its antioxidant capacity and its role in neurotransmission and cellular signaling.
Antioxidant Properties
This compound is a highly effective antioxidant, capable of neutralizing various reactive oxygen species (ROS).[3][4] Its primary mechanism of action involves the scavenging of hydroxyl radicals (•OH) and superoxide anions (O₂⁻).[3] The reaction rate constant for the scavenging of hydroxyl radicals is particularly high, indicating a very efficient process. The antioxidant properties are summarized in the table below.
| Reactive Oxygen Species | Reactivity with this compound | Reaction Rate Constant | Reference |
| Hydroxyl Radical (•OH) | Excellent scavenger | 1.6 x 10¹⁰ M⁻¹s⁻¹ | |
| Superoxide Anion (O₂⁻) | Reactive | Not specified | |
| Hydrogen Peroxide (H₂O₂) | Limited reactivity | Not specified | [3] |
The antioxidant activity of this compound is crucial in protecting cells from oxidative damage, a key factor in the pathogenesis of numerous diseases.
Taurine Biosynthesis Pathway
This compound is a central intermediate in the biosynthesis of taurine from cysteine. This pathway is critical for maintaining cellular taurine levels, which is essential for a variety of physiological functions, including osmoregulation, bile salt conjugation, and neuromodulation.
References
An In-depth Technical Guide on the Endogenous Production and Regulation of Hypotaurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypotaurine, a sulfinic acid intermediate in the biosynthesis of taurine, is increasingly recognized for its significant cytoprotective and antioxidant properties. Its endogenous production is a critical metabolic process, tightly regulated to maintain cellular homeostasis and mitigate oxidative stress. This technical guide provides a comprehensive overview of the core pathways of this compound synthesis, the key enzymes involved, and the intricate regulatory mechanisms that govern its intracellular concentration. Detailed experimental protocols for the quantification of this compound and the assessment of enzymatic activities are provided, alongside a summary of quantitative data to support further research and drug development endeavors targeting this important biomolecule.
Introduction
This compound (2-aminoethanesulfinic acid) is a sulfur-containing β-amino acid that serves as the immediate precursor to taurine, one of the most abundant free amino acids in mammalian tissues.[1][2] While often overshadowed by its well-known product, this compound itself is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[3][4] Its role in cellular defense mechanisms makes the study of its endogenous production and regulation a topic of significant interest for researchers in various fields, including biochemistry, pharmacology, and drug development. Understanding the factors that control this compound levels may unveil novel therapeutic strategies for conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and ischemia-reperfusion injury.
This guide will delve into the primary and alternative pathways of this compound biosynthesis, focusing on the key enzymes: Cysteine Dioxygenase (CDO), Sulfinoalanine Decarboxylase (CSAD), and Cysteamine Dioxygenase (ADO). We will explore the multi-layered regulation of these enzymes, from transcriptional control to post-translational modifications, and discuss the signaling pathways that influence this compound production.
Endogenous Production of this compound
The primary pathway for this compound biosynthesis in mammals originates from the amino acid L-cysteine. An alternative pathway, the cysteamine pathway, also contributes to the cellular this compound pool.
The Cysteine Sulfinic Acid Pathway
The main route for this compound synthesis involves a two-step enzymatic conversion of L-cysteine.[5][6]
-
Oxidation of Cysteine: The first and rate-limiting step is the oxidation of L-cysteine to L-cysteine sulfinic acid (also known as 3-sulfino-L-alanine). This reaction is catalyzed by the non-heme iron-containing enzyme, Cysteine Dioxygenase (CDO) .[7][8]
-
Decarboxylation of Cysteine Sulfinic Acid: Subsequently, L-cysteine sulfinic acid is decarboxylated to produce this compound and carbon dioxide. This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, Sulfinoalanine Decarboxylase (CSAD) , also known as cysteine sulfinate decarboxylase.[9][10]
Figure 1: The Cysteine Sulfinic Acid Pathway for this compound Synthesis.
The Cysteamine Pathway
An alternative route for this compound production involves the oxidation of cysteamine.[5][11] Cysteamine is generated from the degradation of Coenzyme A. The enzyme Cysteamine Dioxygenase (ADO) , another non-heme iron dioxygenase, catalyzes the oxidation of cysteamine to this compound.[12]
References
- 1. Cysteine Sulfinic Acid Decarboxylase Regulation: A Role for FXR and SHP in Murine Hepatic Taurine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine sulfinic acid decarboxylase regulation: A role for farnesoid X receptor and small heterodimer partner in murine hepatic taurine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound evokes a malignant phenotype in glioma through aberrant hypoxic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant role and subcellular location of this compound and taurine in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymes of the Taurine Biosynthetic Pathway Are Expressed in Rat Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nutritional Regulation of Cysteine Dioxygenase - Martha Stipanuk [grantome.com]
- 9. Sulfinoalanine decarboxylase - Wikipedia [en.wikipedia.org]
- 10. Conserved N-terminal cysteine dioxygenases transduce responses to hypoxia in animals and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The enzymatic oxygen sensor cysteamine dioxygenase binds its protein substrates through their N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene - ADO [maayanlab.cloud]
Hypotaurine: A Pivotal Intermediate in Cysteine Metabolism and Cellular Defense
For Researchers, Scientists, and Drug Development Professionals
Hypotaurine (2-aminoethanesulfinic acid) is a crucial, yet often overlooked, metabolic intermediate in the catabolism of the sulfur-containing amino acid, cysteine. Positioned at a key branch point, its formation and subsequent conversion to taurine are central to regulating cysteine levels, synthesizing the multi-functional amino acid taurine, and providing a potent line of defense against oxidative stress. This technical guide provides an in-depth exploration of this compound's role, detailing the biochemical pathways, enzymatic regulation, quantitative data, and experimental protocols relevant to its study.
Biochemical Pathways of this compound Metabolism
This compound is primarily synthesized from L-cysteine via the cysteine sulfinic acid pathway, which occurs predominantly in the liver and pancreas.[1][2][3] A secondary route, the cysteamine pathway, also contributes to its formation.[4][5]
The Cysteine Sulfinic Acid Pathway
This is the principal route for taurine biosynthesis in mammals.[1][2] It involves two key enzymatic steps:
-
Oxidation of Cysteine: The pathway begins with the oxidation of the sulfhydryl group of cysteine to form cysteinesulfinate (also known as cysteine sulfinic acid or 3-sulfinoalanine).[6] This irreversible reaction is catalyzed by the non-heme iron-dependent enzyme, cysteine dioxygenase (CDO) .[6][7]
-
Decarboxylation to this compound: Cysteinesulfinate is then decarboxylated by cysteinesulfinate decarboxylase (CSAD) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme, to yield this compound.[2][7][8]
The Cysteamine Pathway
An alternative pathway involves the conversion of cysteamine (2-aminoethanethiol) to this compound, a reaction catalyzed by cysteamine dioxygenase (ADO) .[4][5] Cysteamine itself is generated from the degradation of coenzyme A.[5]
Conversion to Taurine
This compound is the direct precursor to taurine.[2] This final step involves the oxidation of this compound's sulfinic acid group to a sulfonic acid group. While this oxidation can occur non-enzymatically, it is also catalyzed enzymatically.[1][7] Flavin-containing monooxygenase 1 (FMO1) has been identified as a key enzyme responsible for the S-oxygenation of this compound to taurine, utilizing either NADPH or NADH as a cofactor.[9] Historically, the enzyme was referred to as this compound dehydrogenase.[1][2]
Enzymology and Regulation
The flux through the taurine synthesis pathway is tightly regulated, primarily at the level of CDO.
-
Cysteine Dioxygenase (CDO): CDO is considered a key regulator of intracellular cysteine concentrations.[3][6] Its activity is robustly upregulated in response to increased levels of its substrate, cysteine.[3] This is not due to increased gene transcription, but rather to a post-translational mechanism where cysteine binding stabilizes the CDO protein, diminishing its ubiquitination and subsequent degradation by the 26S proteasome.[3][7] When cysteine levels are low, CDO is rapidly degraded to conserve cysteine for the synthesis of essential proteins and glutathione.[7]
-
Cysteinesulfinate Decarboxylase (CSAD): While changes in CDO have a greater impact on overall taurine biosynthesis, CSAD modulates the partitioning of cysteinesulfinate.[7] It directs the intermediate towards this compound and taurine synthesis, competing with a transamination pathway that converts cysteinesulfinate to pyruvate and sulfite.[7][10] Hepatic CSAD expression is also subject to regulation by bile acids through the nuclear receptors FXR and SHP, linking taurine synthesis to bile acid conjugation.[8]
Quantitative Data
The following tables summarize key quantitative parameters related to this compound metabolism.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | KM | kcat | Organism/Source | Citation |
|---|
| FMO1 | this compound | 4 mM | 55 min-1 | Human |[9] |
Table 2: Metabolite Concentrations in Biological Samples
| Metabolite | Condition/Tissue | Concentration | Organism | Citation |
|---|---|---|---|---|
| This compound | Liver (Acute Liver Failure) | Significantly Elevated vs. Healthy | Human | [11] |
| Taurine | Liver (Acute Liver Failure) | Significantly Elevated vs. Healthy | Human | [11] |
| Glutathione (GSH + 2GSSG) | Liver (Acute Liver Failure) | Significantly Decreased vs. Healthy | Human | [11] |
| This compound + Taurine / GSH + 2GSSG Ratio | Liver (Acute Liver Failure) | Significantly Increased vs. Healthy | Human | [11] |
| Cysteine | Plasma (1 hr post-injection) | Reached Maximum | Rat | [12] |
| This compound | Plasma (2 hr post-injection) | Reached Maximum | Rat | [12] |
| Taurine | Plasma (2 hr post-injection) | Reached Maximum | Rat |[12] |
Experimental Protocols
Accurate measurement of this compound and the enzymes involved in its metabolism is critical for research.
Measurement of Cysteine Dioxygenase (CDO) Activity
This protocol is adapted from standard methods for assaying CDO activity in crude tissue preparations.[6][13][14] The assay measures the formation of cysteinesulfinate from L-cysteine.
Objective: To quantify the enzymatic activity of CDO in tissue homogenates or extracts.
Principle: CDO activity is determined by incubating a tissue preparation with L-cysteine and measuring the rate of cysteinesulfinate production. The reaction is performed under optimized conditions (pH 6.1) with added ferrous ions to saturate the enzyme and a copper chelator to prevent non-enzymatic substrate oxidation. An inhibitor of PLP-dependent enzymes, hydroxylamine, is included to prevent the degradation of the product, cysteinesulfinate.[6][13] The product is then quantified by HPLC.
Reagents:
-
Assay Buffer: 200 mM MES, pH 6.1.
-
Substrate/Cofactor Solution: Freshly prepared solution containing L-cysteine (final concentration 3-50 mM), Ferrous Sulfate (final concentration 0.3 mM), and Bathocuproine disulfonate (BCS, a copper chelator; final concentration 0.0625 mM).[6][15]
-
Hydroxylamine Solution: To inhibit PLP-dependent enzymes.
-
Stop Solution: 5% (w/v) Sulfosalicylic acid.[15]
-
Internal Standard: L-asparagine (e.g., 0.10 mM).[6]
-
Derivatization Reagent: o-phthalaldehyde (OPA) with 2-mercaptoethanol or β-mercaptoethanol in borate buffer.[6][16]
-
HPLC Buffers: As described in the analytical method below.
Procedure:
-
Tissue Preparation: Homogenize fresh or frozen tissue in an appropriate buffer and prepare a soluble fraction by centrifugation.
-
Enzyme Assay:
-
Pre-incubate the tissue extract at 37°C.
-
Initiate the reaction by adding the Substrate/Cofactor Solution. Use a timer to start reactions at precise intervals (e.g., 20-30 seconds).
-
Incubate at 37°C with shaking (e.g., 900 rpm) for a fixed time (e.g., 5 or 10 minutes), ensuring less than 10% of the substrate is consumed.[15]
-
Stop the reaction at precise intervals by adding ice-cold Stop Solution.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes to pellet the denatured protein.[15]
-
-
Sample Preparation for HPLC:
-
Take an aliquot of the acid supernatant. To remove interfering amino acids, it can be applied to a small Dowex 50W X8 (H+ form) cation-exchange column. Cysteinesulfinate is not retained and is collected in the eluate.[6]
-
Mix an aliquot of the eluate (or supernatant) with the internal standard.
-
-
Quantification: Analyze the sample for cysteinesulfinate content using HPLC as described below. Express enzyme activity as nmol cysteinesulfinate formed per minute per mg of protein.
Quantification of this compound and Related Metabolites by HPLC
This method allows for the simultaneous measurement of cysteinesulfinate, this compound, and taurine in biological samples.[16]
Objective: To separate and quantify key metabolites of the cysteine oxidative pathway.
Principle: Amino acids in the protein-free sample extract are derivatized pre-column with o-phthalaldehyde (OPA) and a thiol to form fluorescent adducts. These derivatives are then separated by reversed-phase HPLC on a C18 column using a phosphate buffer/acetonitrile gradient and detected by a fluorescence detector.
Procedure:
-
Sample Preparation:
-
Derivatization:
-
HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., Waters Nova-Pak C18).[16]
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 7.0, with 3% (v/v) tetrahydrofuran.[16]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of acetonitrile (e.g., 1.2%) and run a gradient up to a higher concentration (e.g., 12.8%) to elute the compounds.[16]
-
Detection: Fluorescence detector (e.g., Excitation: 340 nm, Emission: 455 nm).
-
Quantification: Calculate concentrations based on peak areas relative to a standard curve of known concentrations, corrected for the internal standard.
-
Physiological Role and Antioxidant Properties
While its role as a metabolic intermediate is clear, this compound is also a potent cytoprotective agent, primarily through its antioxidant activity.[2][18]
A Potent ROS Scavenger
This compound is an effective scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[19][20] Its reactivity with these damaging oxidants is significantly greater than that of its metabolic product, taurine, or other precursors like cysteic acid.[19][20] This antioxidant function is crucial for protecting cells from oxidative damage. For instance, this compound demonstrates a cytoprotective effect against hydrogen peroxide-induced damage in placental cells by reducing intracellular hydroxyl radical concentrations.[18]
The this compound-Taurine Antioxidant System
The conversion of this compound to taurine can be viewed as the terminal step of an antioxidant reaction.[21][22] this compound scavenges an oxidant and is itself oxidized to the stable and inert taurine.[19][22] In conditions of severe oxidative stress, such as acute liver failure, the this compound-taurine pathway is upregulated, coinciding with a decrease in the primary cellular antioxidant, glutathione.[11] This suggests the this compound-taurine system serves as a critical alternative or backup antioxidant mechanism when the glutathione system is depleted.[11]
Conclusion
This compound occupies a vital position in cysteine metabolism, acting as the committed intermediate for taurine biosynthesis. The regulation of its synthesis, primarily through the substrate-induced stabilization of cysteine dioxygenase, allows the body to efficiently channel excess cysteine towards the production of taurine and away from potentially toxic catabolic pathways. Beyond its role as a metabolic stepping stone, this compound is a physiologically significant antioxidant, capable of directly neutralizing harmful reactive oxygen species. This dual function underscores its importance in maintaining cellular homeostasis, managing sulfur amino acid levels, and protecting against oxidative stress, making it a molecule of significant interest for researchers in metabolism, toxicology, and therapeutic development.
References
- 1. Taurine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Role of the liver in regulation of body cysteine and taurine levels: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymes of the Taurine Biosynthetic Pathway Are Expressed in Rat Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine Sulfinic Acid Decarboxylase Regulation: A Role for FXR and SHP in Murine Hepatic Taurine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo studies of cysteine metabolism. Use of D-cysteinesulfinate, a novel cysteinesulfinate decarboxylase inhibitor, to probe taurine and pyruvate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of this compound and taurine in blood plasma of rats after the administration of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation and modification of an assay procedure for cysteine dioxygenase activity: high-performance liquid chromatography method for measurement of cysteine sulfinate and demonstration of physiological relevance of cysteine dioxygenase activity in cysteine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Amino Acid Cofactor in Cysteine Dioxygenase Is Regulated by Substrate and Represents a Novel Post-translational Regulation of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of cysteinesulfinate, this compound and taurine in physiological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective effect of this compound against oxidative stress-induced cytotoxicity in rat placental trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The antioxidant action of taurine, this compound and their metabolic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxidation of this compound to taurine with photochemically generated singlet oxygen: the effect of azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound is an Energy-Saving Hepatoprotective Compound against Ischemia-Reperfusion Injury of the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Hypotaurine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypotaurine, a sulfinic acid analogue of the amino acid cysteine, stands as a critical intermediate in the biosynthesis of taurine and a significant, albeit often overlooked, player in cellular physiology. Its potent antioxidant properties and involvement in a range of biological processes, from neurotransmission to reproduction, have cemented its importance in the scientific community. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its metabolic pathways, the enzymes involved, and the analytical methods used for its study. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this fascinating molecule.
A Historical Perspective: Unraveling the Role of this compound
The story of this compound is intrinsically linked to the discovery and study of taurine. While taurine was first isolated from ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin, the intricate pathways of its biosynthesis were unraveled over the subsequent century.[1]
A Timeline of Key Discoveries:
-
1827: Taurine is first isolated from ox bile.[1]
-
Mid-20th Century: The "cysteine sulfinic acid pathway" is proposed as the major route for taurine biosynthesis in mammals. This pathway identifies this compound as a key intermediate.
-
1954: The enzymatic oxidation of this compound to taurine is first described, though the specific enzyme responsible would remain a subject of debate for decades.[2]
-
1962: The enzyme responsible for this compound oxidation is incorrectly assigned as a NAD-dependent this compound dehydrogenase, a designation that persisted in the literature for over 50 years.[2]
-
Late 20th Century: The roles of cysteine dioxygenase (CDO) and cysteine sulfinic acid decarboxylase (CSAD) in the conversion of cysteine to this compound are firmly established.
-
2019: Flavin-containing monooxygenase 1 (FMO1) is identified as the enzyme that catalyzes the oxygenation of this compound to produce taurine, resolving a long-standing mystery in taurine metabolism.[2]
The Biosynthesis of this compound: Two Primary Pathways
This compound is synthesized in mammals through two primary metabolic routes: the cysteine sulfinic acid pathway and the cysteamine (AET) pathway.
The Cysteine Sulfinic Acid Pathway
This is the major pathway for this compound and subsequent taurine synthesis in most mammalian tissues.[3] It involves a two-step enzymatic process:
-
Oxidation of Cysteine: The enzyme cysteine dioxygenase (CDO), a non-heme iron enzyme, catalyzes the oxidation of L-cysteine to L-cysteine sulfinic acid (also known as 3-sulfino-L-alanine).[4]
-
Decarboxylation of Cysteine Sulfinic Acid: Cysteine sulfinic acid decarboxylase (CSAD), a pyridoxal phosphate-dependent enzyme, then decarboxylates L-cysteine sulfinic acid to produce this compound and carbon dioxide.
The Cysteamine (AET) Pathway
An alternative route for this compound synthesis involves the oxidation of cysteamine (2-aminoethanethiol). Cysteamine is generated from the degradation of coenzyme A. The enzyme cysteamine dioxygenase (ADO) catalyzes the oxidation of cysteamine to this compound.
From this compound to Taurine: The Final Oxidation Step
The conversion of this compound to taurine is a critical final step in taurine biosynthesis. For many years, the enzyme responsible was elusive. Recent research has now identified flavin-containing monooxygenase 1 (FMO1) as the key enzyme that oxygenates this compound to form taurine. This reaction utilizes either NADPH or NADH as a cofactor.[2]
Quantitative Data in this compound Research
The following tables summarize key quantitative data related to the enzymes involved in this compound biosynthesis and the concentration of this compound in various rat tissues.
Table 1: Kinetic Parameters of Enzymes in the Cysteine Sulfinic Acid Pathway
| Enzyme | Substrate | Km | Vmax | Source |
| Cysteine Dioxygenase (CDO) (Rat) | L-Cysteine | 0.45 mM | 1.5 µmol/min/mg | [4] |
| Cysteine Sulfinic Acid Decarboxylase (CSAD) (Rat Liver) | L-Cysteine Sulfinic Acid | 0.11 mM | Not Reported | [5] |
Table 2: this compound Concentrations in Various Rat Tissues
| Tissue | This compound Concentration (nmol/g wet weight) | Source |
| Muscle | Increased with excess methionine diet | [6] |
| Liver | Detectable at low levels | [7] |
| Brain | Detectable at low levels | [7][8] |
| Kidney | Detectable at low levels | [6] |
| Spleen | Detectable at low levels | [6] |
Key Signaling Pathways Involving this compound
This compound's biological significance extends beyond its role as a taurine precursor. It actively participates in cellular signaling, primarily through its antioxidant properties and its interaction with neurotransmitter receptors.
Antioxidant and Cytoprotective Functions via the Nrf2 Pathway
This compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS). Its protective effects are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Taurine, the downstream product of this compound, has been shown to activate the Nrf2/HO-1 (heme oxygenase-1) signaling cascade, suggesting a potential mechanism by which this compound exerts its antioxidant effects.[9][10][11]
Neuromodulation through Glycine Receptor Activation
This compound, like its derivative taurine, can act as an agonist at glycine receptors (GlyRs), which are inhibitory ionotropic receptors in the central nervous system.[3][12][13] Upon binding, GlyRs open their chloride channels, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability. This interaction highlights a direct role for this compound in neuromodulation.[14][15]
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Preparation from Tissues
-
Homogenization: Excise tissues and immediately freeze in liquid nitrogen. Homogenize the frozen tissue in an appropriate ice-cold buffer (e.g., 10% trichloroacetic acid (TCA) or metaphosphoric acid solution).[16][17]
-
Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris and precipitated proteins.
-
Neutralization and Derivatization (for HPLC): Neutralize the resulting supernatant to a pH of 7-8. For fluorescence detection, derivatize an aliquot of the sample with a fluorescent agent such as o-phthaldialdehyde (OPA) in the presence of a thiol-containing compound like 2-mercaptoethanol.[7][16]
-
Dilution (for LC-MS/MS): For LC-MS/MS analysis, the supernatant may be diluted in a suitable solvent before direct injection.
HPLC Method with Fluorescence Detection
-
Column: A reversed-phase C18 column is typically used.[7]
-
Mobile Phase: An isocratic or gradient elution with a buffer (e.g., sodium phosphate or potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol).[7]
-
Derivatization: Pre-column derivatization with o-phthaldialdehyde (OPA) and a thiol reagent (e.g., 2-mercaptoethanol) to form a fluorescent derivative.[16]
-
Detection: Fluorescence detector with excitation and emission wavelengths typically around 340 nm and 450 nm, respectively.[16]
LC-MS/MS Method
-
Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation.
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
-
Internal Standard: A stable isotope-labeled internal standard of this compound is recommended for accurate quantification.
References
- 1. Taurine - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 6. Accumulation of this compound in tissues and urine of rats fed an excess methionine diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of cysteinesulfinate, this compound and taurine in physiological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of taurine in rat liver and brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taurine ameliorates neuropathy via regulating NF-κB and Nrf2/HO-1 signaling cascades in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nrf2 Signaling Pathway Mediates the Antioxidative Effects of Taurine Against Corticosterone-Induced Cell Death in HUMAN SK-N-SH Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycine receptor - Wikipedia [en.wikipedia.org]
- 13. embopress.org [embopress.org]
- 14. Activation of synaptic and extrasynaptic glycine receptors by taurine in preoptic hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Taurine activates excitatory non-synaptic glycine receptors on dopamine neurones in ventral tegmental area of young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Subcellular Localization of Hypotaurine in Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypotaurine, a sulfur-containing amino acid and a precursor to taurine, plays a crucial role as an antioxidant within human neutrophils. This technical guide synthesizes the current understanding of the subcellular localization of this compound in these key immune cells. Experimental evidence conclusively demonstrates that this compound is predominantly localized within the cytosolic compartment . This strategic positioning enables it to effectively counteract the damaging effects of reactive oxygen species (ROS) generated during the neutrophil respiratory burst. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols for determination of subcellular localization, and a visualization of the pertinent signaling pathways.
Quantitative Data on this compound Localization
The concentration of this compound in neutrophils is significantly lower than its oxidized counterpart, taurine. However, its high reactivity with potent oxidants makes it a critical component of the cell's antioxidant defense. The following tables summarize the key quantitative findings regarding this compound concentrations in human neutrophils.
Table 1: Subcellular Distribution of this compound and Taurine in Human Neutrophils
| Subcellular Fraction | This compound Concentration | Taurine Concentration | Data Source |
| Cytosol | Predominantly Localized | ~50 mM | [1] |
| Granules (Azurophilic, Specific) | Not Detected | Not Detected | [1] |
| Nucleus | Not Detected | Not Detected | [1] |
| Membrane | Not Detected | Not Detected | [1] |
Table 2: Quantitative Comparison of this compound and Taurine in Neutrophils
| Parameter | Value | Unit | Notes | Data Source |
| This compound Concentration (Resting) | 0.3 - 1.0 | mM | [2][3] | |
| Taurine to this compound Ratio | ~50:1 | Ratio | [1] | |
| This compound Depletion upon Activation | ~80% | % decrease | Following exposure to opsonized zymosan | [1] |
Experimental Protocols
The determination of the subcellular localization of this compound in neutrophils involves two primary stages: 1) the gentle disruption of the cells and separation of their subcellular components, and 2) the sensitive and specific quantification of this compound in the resulting fractions.
Subcellular Fractionation of Neutrophils
This protocol is based on the widely used methods of nitrogen cavitation and Percoll density gradient centrifugation, which preserve the integrity of subcellular organelles.[1][4]
Objective: To separate the cytosolic fraction from granular, nuclear, and membrane fractions of human neutrophils.
Materials:
-
Isolated human neutrophils
-
Relaxation buffer (e.g., 100 mM KCl, 3 mM NaCl, 1 mM ATP-Na2, 3.5 mM MgCl2, 10 mM PIPES, pH 7.3)
-
Percoll solution (e.g., 90% Percoll in 0.25 M sucrose)
-
Sucrose solutions (e.g., 0.25 M and 1.5 M)
-
Nitrogen cavitation bomb (Parr Instrument Company or similar)
-
High-speed refrigerated centrifuge and appropriate rotors
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils from peripheral blood using standard methods (e.g., dextran sedimentation followed by Ficoll-Paque gradient centrifugation). Resuspend the purified neutrophils in ice-cold relaxation buffer.
-
Nitrogen Cavitation:
-
Place the neutrophil suspension in a pre-chilled nitrogen cavitation bomb.
-
Pressurize the bomb with nitrogen gas to 350-400 psi and allow it to equilibrate for 15-20 minutes on ice.
-
Slowly release the pressure, causing the dissolved nitrogen to expand and gently disrupt the cell membranes.
-
Collect the resulting cavitate.
-
-
Initial Centrifugation: Centrifuge the cavitate at a low speed (e.g., 400 x g for 10 minutes at 4°C) to pellet the nuclei and any intact cells. The supernatant contains the cytosol, granules, and membrane fractions.
-
Percoll Gradient Preparation: Prepare a discontinuous or continuous Percoll gradient. A common method involves layering solutions of different Percoll concentrations (e.g., a three-layer gradient) in a centrifuge tube.
-
Ultracentrifugation:
-
Carefully layer the supernatant from step 3 onto the pre-formed Percoll gradient.
-
Centrifuge at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 30-60 minutes) at 4°C.
-
The different subcellular components will separate into distinct bands based on their buoyant density. The cytosolic fraction will remain in the uppermost layer.
-
-
Fraction Collection: Carefully collect the separated fractions from the top of the gradient.
-
Marker Enzyme Analysis: To validate the purity of the fractions, perform assays for marker enzymes (e.g., lactate dehydrogenase for cytosol, myeloperoxidase for azurophilic granules).
Quantification of this compound by HPLC
This protocol describes a general method for the analysis of this compound and taurine using high-performance liquid chromatography (HPLC) with pre-column derivatization for fluorescence detection.[5][6][7]
Objective: To quantify the concentration of this compound in the collected subcellular fractions.
Materials:
-
Subcellular fractions from Protocol 3.1
-
Perchloric acid (PCA) or other protein precipitation agent
-
Potassium carbonate (for neutralization)
-
o-Phthalaldehyde (OPA) derivatizing reagent
-
HPLC system with a fluorescence detector and a reverse-phase C18 column
-
Mobile phase (e.g., a gradient of sodium acetate buffer and methanol)
-
This compound and taurine standards
Procedure:
-
Sample Preparation:
-
To an aliquot of each subcellular fraction, add ice-cold PCA to a final concentration of 3-5% to precipitate proteins.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and neutralize with potassium carbonate.
-
Centrifuge to remove the potassium perchlorate precipitate. The resulting supernatant is ready for derivatization.
-
-
Derivatization:
-
Mix a portion of the prepared sample with the OPA reagent in a basic buffer (e.g., borate buffer, pH 9.5-10.5).
-
Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature. The OPA reacts with the primary amine of this compound and taurine to form a fluorescent derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the compounds using a suitable mobile phase gradient.
-
Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.
-
-
Quantification:
-
Prepare a standard curve by derivatizing and analyzing known concentrations of this compound and taurine standards.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Signaling Pathways and Functional Relationships
The cytosolic localization of this compound is integral to its primary function as a potent antioxidant, particularly during the inflammatory response of neutrophils.
This compound Biosynthesis and Acquisition
Neutrophils can acquire this compound through two main routes: uptake from the extracellular environment and intracellular biosynthesis. However, studies suggest that mature neutrophils have very low uptake of taurine and this compound.[2][3] The primary source is likely biosynthesis during neutrophil development in the bone marrow.[2][3] The key biosynthetic pathway is the conversion of cysteine to this compound.
Role of this compound in Neutrophil Respiratory Burst
During phagocytosis and in response to inflammatory stimuli, neutrophils undergo a "respiratory burst," a rapid production of reactive oxygen species (ROS) to kill invading pathogens. This process is initiated by the NADPH oxidase complex and involves the production of superoxide, which is then converted to hydrogen peroxide. The azurophilic granules of neutrophils contain the enzyme myeloperoxidase (MPO), which uses hydrogen peroxide and chloride ions to produce the highly cytotoxic hypochlorous acid (HOCl).[8] Cytosolic this compound plays a critical role in protecting the neutrophil from self-inflicted damage by scavenging these potent oxidants.
Conclusion
The localization of this compound to the cytosol of neutrophils is a key aspect of their cellular defense against oxidative stress. This strategic positioning allows for the immediate neutralization of harmful reactive oxygen species generated during the respiratory burst, thereby protecting the neutrophil from autotoxicity and preserving its function in the innate immune response. The methodologies outlined in this guide provide a framework for the accurate determination of this compound's subcellular distribution, which is critical for further research into its roles in health and disease, and for the development of therapeutic strategies that modulate neutrophil function.
References
- 1. Antioxidant role and subcellular location of this compound and taurine in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurine and this compound content of human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subcellular fractionation of human neutrophils on Percoll density gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. besjournal.com [besjournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Chlorination of Taurine by Human Neutrophils: EVIDENCE FOR HYPOCHLOROUS ACID GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Hypotaurine in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypotaurine, a sulfur-containing amino acid, has long been recognized as a key intermediate in the biosynthesis of taurine. However, emerging evidence has illuminated its multifaceted and independent roles within the central nervous system (CNS). Beyond its precursor function, this compound exhibits potent antioxidant properties and acts as a neuromodulator, influencing neuronal excitability and survival. This in-depth technical guide synthesizes the current understanding of this compound's function in the CNS, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals. This document aims to catalyze further investigation into the therapeutic potential of this compound and its related pathways for a range of neurological disorders.
Introduction
This compound (2-aminoethanesulfinic acid) is an endogenously synthesized molecule derived from the essential amino acid cysteine.[1] While its conversion to taurine has been a primary focus of research, a growing body of literature underscores its intrinsic biological activities in the brain.[2] Its functions as a direct antioxidant and a modulator of inhibitory neurotransmission position it as a molecule of significant interest in the context of neuroprotection and the maintenance of CNS homeostasis.[3][4] This guide provides a detailed exploration of the synthesis, metabolism, and physiological roles of this compound in the central nervous system.
Biosynthesis and Metabolism of this compound in the CNS
The primary pathway for this compound synthesis in the CNS begins with the amino acid L-cysteine.[5] This process involves a two-step enzymatic conversion. First, cysteine is oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO) . Subsequently, cysteine sulfinic acid is decarboxylated by cysteine sulfinate decarboxylase (CSAD) to yield this compound.[5] this compound is then oxidized to taurine, a reaction that can occur both enzymatically and non-enzymatically.[6]
Astrocytes are considered the primary site of taurine synthesis in the CNS, and a metabolic coupling between astrocytes and neurons has been proposed, wherein astrocytes supply neurons with this compound for subsequent conversion to taurine.[7]
References
- 1. The antioxidant action of taurine, this compound and their metabolic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The antioxidant action of taurine, this compound and their metabolic precursors. | Semantic Scholar [semanticscholar.org]
- 3. Antioxidant role and subcellular location of this compound and taurine in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of synaptic and extrasynaptic glycine receptors by taurine in preoptic hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanisms of hypochlorous acid reactions. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship [frontiersin.org]
The Crucial Role of Hypotaurine as a Precursor to Taurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurine, a ubiquitously distributed sulfur-containing amino acid, plays a vital role in numerous physiological processes. Its biosynthesis is a critical area of study for understanding cellular homeostasis and developing therapeutic interventions for a range of pathologies. A key step in the primary pathway of taurine synthesis is the oxidation of hypotaurine. This technical guide provides an in-depth exploration of this compound's function as a direct precursor to taurine, detailing the enzymatic and non-enzymatic conversion mechanisms. We present a comprehensive overview of the key enzymes involved, Flavin-containing monooxygenase 1 (FMO1) and Cysteamine Dioxygenase (ADO), supported by quantitative kinetic data, detailed experimental protocols for their activity assessment, and diagrams of the associated biochemical pathways and their regulation. This document serves as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in mammalian tissues, where it is involved in a multitude of cellular functions, including bile salt conjugation, osmoregulation, calcium modulation, and antioxidant defense[1]. The de novo synthesis of taurine from cysteine is a multi-step process, with the final and rate-limiting step in many tissues being the oxidation of this compound. Understanding the intricacies of this conversion is paramount for elucidating the regulation of taurine homeostasis and its implications in health and disease.
Historically, the enzyme responsible for the conversion of this compound to taurine was incorrectly identified as a NAD-dependent this compound dehydrogenase[2][3]. However, recent research has definitively identified Flavin-containing monooxygenase 1 (FMO1) as the primary enzyme catalyzing this reaction[2][3]. Additionally, an alternative pathway involving cysteamine dioxygenase (ADO) contributes to the this compound pool, which is subsequently converted to taurine[4][5]. This guide will dissect these pathways, presenting the available quantitative data and experimental methodologies to provide a thorough understanding of this compound's central role as a taurine precursor.
Enzymatic Conversion of this compound to Taurine
The enzymatic oxidation of this compound is the principal route for taurine biosynthesis. Two key enzymes have been implicated in this process: Flavin-containing monooxygenase 1 (FMO1) and, indirectly, Cysteamine Dioxygenase (ADO).
Flavin-containing Monooxygenase 1 (FMO1): The Primary Catalyst
Recent studies have unequivocally demonstrated that FMO1 is the enzyme responsible for the direct oxidation of this compound to taurine[2][3]. FMO1 is a broad-spectrum monooxygenase that catalyzes the oxygenation of various nitrogen- and sulfur-containing compounds[4].
The reaction catalyzed by FMO1 is as follows:
This compound + NADPH + H⁺ + O₂ → Taurine + NADP⁺ + H₂O[4]
Alternatively, FMO1 can also utilize NADH as a cofactor[6]:
This compound + NADH + H⁺ + O₂ → Taurine + NAD⁺ + H₂O[4]
The following table summarizes the kinetic parameters for human FMO1 in the S-oxygenation of this compound.
| Enzyme | Substrate | KM (mM) | kcat (min⁻¹) | Cofactor | pH | Temperature (°C) | Reference |
| Human FMO1 | This compound | 4.1 | 55 | NADPH | 8.5 | 37 | [4][7][8] |
Cysteamine Dioxygenase (ADO) Pathway
The cysteamine pathway provides an alternative route for this compound synthesis. In this pathway, cysteamine is oxidized to this compound by the enzyme cysteamine dioxygenase (ADO)[9][10]. The newly synthesized this compound can then be converted to taurine, likely by FMO1 or through non-enzymatic mechanisms.
The reaction catalyzed by ADO is:
2-aminoethanethiol (cysteamine) + O₂ → this compound[9]
While ADO is crucial for producing this compound from cysteamine, detailed kinetic data for a direct role of ADO in the subsequent oxidation of this compound to taurine is not well-documented in the reviewed literature. The primary role of ADO appears to be the generation of the precursor, this compound.
Non-Enzymatic Conversion of this compound to Taurine
This compound can also be oxidized to taurine non-enzymatically, particularly in the presence of reactive oxygen species (ROS)[11]. This reaction is of physiological significance, as this compound is a potent antioxidant that can scavenge harmful ROS.
The oxidation of this compound by superoxide has been shown to occur at a rate sufficient to contribute to intracellular taurine concentrations[12]. The reaction with hydrogen peroxide is also possible, although the direct reaction with superoxide appears to be more significant[11][12].
Quantitative Data: Non-Enzymatic Conversion Kinetics
The following table presents the reported rate constants for the reaction of this compound with reactive oxygen species.
| Reactant | Rate Constant | Conditions | Reference |
| Superoxide | Sufficient to produce intracellular taurine concentrations | Cellular environment | [12] |
Experimental Protocols
Accurate quantification of this compound and taurine, as well as the determination of enzyme activity, is crucial for studying this biosynthetic pathway. Below are detailed methodologies for key experiments.
Measurement of this compound and Taurine in Biological Samples
A common method for the simultaneous measurement of this compound and taurine involves reversed-phase high-performance liquid chromatography (HPLC) with pre-column derivatization.
-
Sample Preparation:
-
Homogenize tissues or deproteinize plasma/cell extracts using an acid precipitation method (e.g., with perchloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant with a suitable base (e.g., potassium hydroxide).
-
Centrifuge to remove the perchlorate salt.
-
Dilute the supernatant in a borate buffer (e.g., 200 mM, pH 10.4).
-
-
Derivatization:
-
Mix the sample with an o-phthalaldehyde (OPA)-2-mercaptoethanol reagent. This reagent reacts with the primary amino groups of this compound and taurine to form fluorescent derivatives.
-
-
Chromatographic Separation:
-
Column: Waters Nova-Pak C18 column or equivalent.
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 7.0, with 3% (v/v) tetrahydrofuran.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with an isocratic phase of 1.2% acetonitrile, followed by a linear gradient from 1.2% to 12.8% acetonitrile.
-
Flow Rate: As per column specifications (e.g., 1 mL/min).
-
-
Detection:
-
Use a fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivatives.
-
-
Quantification:
-
Calculate the concentrations of this compound and taurine by comparing the peak areas to those of known standards.
-
-
Sample Preparation: As described in section 4.1.1.
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH amide column (1.7 µm, 2.1 × 150 mm) or similar HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase is typically used for HILIC separation. An example gradient is: 0–1 min, 95% B; 1–3 min, 77% B; 3–11 min, 75% B; 11–14 min, 25% B; 14–20 min, 15% B; followed by re-equilibration.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor and product ion transitions for this compound and taurine.
-
-
Quantification:
-
Quantify using a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in instrument response.
-
Assay for FMO1 Activity
The activity of FMO1 in converting this compound to taurine can be monitored by measuring the consumption of the NADPH or NADH cofactor or by directly quantifying the production of taurine.
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4-8.5).
-
Add a source of FMO1 enzyme (e.g., recombinant human FMO1, liver microsomes).
-
Add the cofactor, NADPH or NADH.
-
Add varying concentrations of the substrate, this compound.
-
-
Assay Procedure:
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH or NADH.
-
The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Determine the kinetic parameters (KM and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
-
Assay for ADO Activity
The activity of ADO is typically measured by quantifying the formation of this compound from its substrate, cysteamine.
-
Reaction Mixture:
-
Prepare a suitable reaction buffer.
-
Add the purified or recombinant ADO enzyme.
-
Add the substrate, cysteamine.
-
-
Assay Procedure:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., acid).
-
-
Analysis:
-
Analyze the reaction mixture for the presence of this compound using the LC-MS method described in section 4.1.2.
-
The use of an isocratic elution can be employed to directly separate this compound from cysteamine.
-
-
Quantification:
-
Quantify the amount of this compound produced against a standard curve.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
-
Visualization of Pathways and Regulation
The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and regulatory mechanisms involved in the conversion of this compound to taurine.
Conclusion
The conversion of this compound to taurine represents a critical control point in the biosynthesis of this vital amino acid. The identification of Flavin-containing monooxygenase 1 (FMO1) as the primary enzyme catalyzing this step has significantly advanced our understanding of taurine homeostasis. This guide has provided a comprehensive overview of the enzymatic and non-enzymatic mechanisms governing this conversion, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a clear visualization of the intricate pathways and their regulation. For researchers and professionals in drug development, a thorough understanding of these processes is essential for exploring novel therapeutic strategies targeting taurine metabolism in a variety of diseases. Future research should focus on further elucidating the regulation of FMO1 and ADO in different tissues and pathological states to fully unravel the complexities of taurine biosynthesis and its role in human health.
References
- 1. Hepatic Flavin-Containing Monooxygenase Gene Regulation in Different Mouse Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Knockout of the murine cysteine dioxygenase gene results in severe impairment in ability to synthesize taurine and an increased catabolism of cysteine to hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Enzymatic and non-enzymatic conversion of cystamine to thiotaurine and taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavin-Containing Monooxygenase 1 Catalyzes the Production of Taurine from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cysteamine dioxygenase - Wikipedia [en.wikipedia.org]
- 10. Cysteamine dioxygenase: evidence for the physiological conversion of cysteamine to this compound in rat and mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The biosynthesis reaction of this compound to taurine. [shareok.org]
- 12. Kinetics of taurine biosynthesis metabolites with reactive oxygen species: Implications for antioxidant-based production of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of Hypotaurine in Biological Tissues using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of hypotaurine in biological tissues using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization. This compound, a crucial intermediate in taurine biosynthesis and an important antioxidant, lacks a native chromophore, necessitating derivatization for sensitive UV or fluorescence detection. This protocol outlines tissue homogenization, protein precipitation, derivatization with o-phthalaldehyde (OPA), and subsequent HPLC analysis. The provided methods are essential for researchers investigating the role of this compound in various physiological and pathological processes.
Introduction
This compound is a sulfur-containing amino acid that serves as the immediate precursor to taurine, one of the most abundant free amino acids in mammalian tissues.[1] The biosynthesis of taurine from cysteine involves the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to this compound, which is then oxidized to taurine.[1][2] Beyond its role as a taurine precursor, this compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[3] The this compound-taurine pathway is increasingly recognized as a significant antioxidative mechanism, particularly in conditions of severe cellular stress like acute liver failure.[4][5]
Given its biological significance, accurate quantification of this compound in tissues is critical for understanding its roles in health and disease. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[6] Due to the absence of a UV-absorbing moiety in this compound, a pre-column derivatization step is required to enable sensitive detection.[5] o-Phthalaldehyde (OPA) is a common derivatizing agent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, allowing for sensitive detection by fluorescence or UV detectors.[7][8]
This application note provides a comprehensive protocol for the extraction and quantification of this compound from biological tissues using HPLC with OPA derivatization.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol or N-acetyl-L-cysteine
-
Boric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Potassium phosphate monobasic
-
Potassium phosphate dibasic
-
Ultrapure water
-
Biological tissue of interest (e.g., liver, brain, muscle)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler with derivatization capabilities (recommended) or manual injector
-
Column oven
-
Fluorescence detector (FLD) or UV-Vis detector
-
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Tissue homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Syringe filters (0.22 µm)
Solution Preparation
-
Phosphate Buffer (e.g., 100 mM, pH 7.0): Prepare by dissolving appropriate amounts of monobasic and dibasic potassium phosphate in ultrapure water and adjusting the pH.
-
Derivatization Reagent (OPA Reagent): Dissolve OPA in methanol, then add the thiol (e.g., 2-mercaptoethanol). This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial. A typical composition involves dissolving 50 mg of OPA in 1.25 ml of methanol, then adding 50 µl of 2-mercaptoethanol and 11.2 ml of a 0.1 M borate buffer (pH 9.5).
-
Mobile Phase A: Phosphate buffer (e.g., 50 mM, pH 5.0).
-
Mobile Phase B: Acetonitrile or Methanol.
Sample Preparation: Tissue Extraction
-
Accurately weigh approximately 100 mg of frozen biological tissue.
-
Homogenize the tissue in 1 mL of ice-cold 0.4 M perchloric acid (PCA).
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the deproteinized tissue extract.
-
Neutralize the supernatant by adding a calculated amount of potassium carbonate or potassium hydroxide to precipitate the perchlorate.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Filter the resulting supernatant through a 0.22 µm syringe filter prior to derivatization.
Pre-Column Derivatization with OPA
-
In an autosampler vial or a microcentrifuge tube, mix a specific volume of the filtered tissue extract (e.g., 20 µL) with the OPA derivatization reagent (e.g., 20 µL).
-
Allow the reaction to proceed for a defined time (typically 1-3 minutes) at room temperature in the dark.[9] An automated derivatization procedure within an autosampler is recommended for reproducibility, as the OPA derivatives can be unstable.[8][9]
-
Inject a specific volume of the derivatized sample (e.g., 20 µL) into the HPLC system.
HPLC Analysis
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Column Temperature: 40°C
-
Flow Rate: 1.0 mL/min
-
Detection:
-
Fluorescence Detector (FLD): Excitation at 340-350 nm, Emission at 450-455 nm.
-
UV Detector: 338 nm.
-
-
Injection Volume: 20 µL
Example Gradient Program:
| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 25 | 20 | 80 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Note: This gradient is a starting point and should be optimized for the specific column and HPLC system used to achieve the best separation of this compound from other amino acids and interfering compounds.
Data Presentation
The following table summarizes typical quantitative data for this compound analysis. Values are illustrative and may vary depending on the tissue type, species, and specific experimental conditions.
| Parameter | Value | Reference |
| Retention Time (OPA-Hypotaurine) | 8-12 min (highly dependent on gradient) | [3] |
| Limit of Detection (LOD) | 5 pmol per injection | [4] |
| Limit of Quantification (LOQ) | 15 µg/L | [5] |
| Recovery | >90% | [5] |
| Linearity (r²) | >0.999 | [7] |
Visualizations
Taurine Biosynthesis Pathway
Caption: Key steps in the biosynthesis of taurine from cysteine.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification in tissues.
This compound's Role in Antioxidant Defense
Caption: this compound as a direct antioxidant.
Conclusion
The protocol detailed in this application note provides a reliable and sensitive method for the quantification of this compound in biological tissues. By employing pre-column derivatization with OPA followed by RP-HPLC with fluorescence or UV detection, researchers can accurately measure this compound levels. This methodology is crucial for advancing our understanding of the roles of this compound in metabolism, antioxidant defense, and various disease states, and will be a valuable tool for scientists and professionals in the field of drug development.
References
- 1. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biosynthesis reaction of this compound to taurine. [shareok.org]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
Revolutionizing Neurotransmitter Analysis: A Detailed LC-MS/MS Protocol for Hypotaurine and Taurine in Plasma
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive and robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous quantification of the neuromodulator taurine and its precursor, hypotaurine, in plasma samples. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, offering a highly sensitive and specific tool for investigating the roles of these compounds in neurological function, oxidative stress, and various disease states.
Taurine is an abundant amino acid with diverse physiological roles, including neurotransmission, osmoregulation, and antioxidant defense.[1] Its precursor, this compound, is an intermediate in taurine biosynthesis from cysteine and also possesses significant antioxidant properties.[2] Dysregulation of the this compound-taurine pathway has been implicated in a range of pathologies, making the accurate measurement of these compounds in biological matrices like plasma a critical aspect of biomedical research.[3][4] This LC-MS/MS method provides the necessary sensitivity and specificity for these investigations, overcoming the limitations of older techniques that often require cumbersome derivatization steps.[5][6]
Metabolic Pathway of this compound and Taurine
The biosynthesis of taurine from cysteine is a key metabolic route in mammals.[1] This pathway, primarily occurring in the liver and pancreas, involves the oxidation of cysteine to cysteine sulfinic acid, which is then decarboxylated to form this compound.[2][7] this compound is subsequently oxidized to produce taurine.[1][2]
Caption: Biosynthesis pathway from Cysteine to Taurine.
Experimental Protocols
This section details the complete methodology for the analysis of this compound and taurine in plasma using LC-MS/MS.
Materials and Reagents
-
This compound and Taurine analytical standards
-
Stable isotope-labeled internal standards (e.g., Taurine-d4)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (or other relevant species)
Sample Preparation
A simple and efficient protein precipitation method is employed for plasma sample preparation.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining these polar analytes.
-
LC System: A high-performance liquid chromatography system.
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 150 mm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 2 µL.[3]
-
Gradient Elution:
-
0-1 min: 95% B
-
1-3 min: 77% B
-
3-11 min: 75% B
-
11-14 min: 25% B
-
14-20 min: 15% B
-
20-21 min: 95% B
-
21-25 min: 95% B (column re-equilibration)[3]
-
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes can be used. Negative mode is often preferred for these sulfonic acid-containing compounds.[8]
-
MRM Transitions: The specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the LC-MS/MS method.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Positive | 109.85 | 30.10 | 26 |
| Taurine | Negative | 124.00 | 79.80 | 32 |
| Taurine-d4 (IS) | Negative | 128.00 | 80.00 | 32 |
Data synthesized from multiple sources.[3][8]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Overall experimental workflow.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the simultaneous analysis of this compound and taurine in plasma. The protocol is designed to be easily implemented in a research or clinical laboratory setting, offering a valuable tool for advancing our understanding of the physiological and pathological roles of these important sulfur-containing amino acids. The high sensitivity, specificity, and throughput of this method make it ideal for a wide range of applications, from basic research to drug development.
References
- 1. Taurine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of taurine and this compound using 3,5-dinitrobenzoyl chloride as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
Application Notes & Protocols: In Vitro Models for Studying Hypotaurine's Neuroprotective Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypotaurine, a sulfur-containing amino acid, is the immediate precursor to taurine, one of the most abundant free amino acids in the central nervous system (CNS).[1][2] While taurine's neuroprotective roles are well-documented, this compound itself is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[3][4] Its ability to neutralize harmful oxidants suggests a significant therapeutic potential in neurological disorders where oxidative stress is a key pathological feature, such as ischemic stroke and neurodegenerative diseases.[5]
These application notes provide a comprehensive framework for establishing an in vitro model to investigate and quantify the neuroprotective effects of this compound. The protocols detailed below focus on primary neuronal cultures and neuronal cell lines subjected to excitotoxicity and oxidative stress, common paradigms for mimicking neuronal injury.
Recommended In Vitro Models
Cell Culture Systems
-
Primary Cortical Neurons: Isolated from embryonic rodent brains, these cultures represent a model system that closely mimics the in vivo environment. They are ideal for studying complex neuronal responses, though they are more technically demanding to maintain.[6]
-
SH-SY5Y Human Neuroblastoma Cell Line: A widely used and robust cell line in neuroscience research.[7] These cells can be differentiated into a more mature neuronal phenotype, making them a suitable and reproducible model for screening neuroprotective compounds.[7]
Induction of Neuronal Injury
-
Glutamate-Induced Excitotoxicity: Excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of Ca2+, triggering downstream neurotoxic cascades, including increased ROS production and apoptosis.[6][8][9] A typical treatment involves exposing cultures to 100µM glutamate.[10][11]
-
Oxidative Stress: Direct application of an oxidizing agent like hydrogen peroxide (H₂O₂) allows for the specific study of a compound's antioxidant capacity. This model bypasses receptor-mediated toxicity and directly induces oxidative damage.[10]
Experimental Workflow
The general workflow for assessing the neuroprotective effects of this compound involves culturing neuronal cells, inducing injury, applying the this compound treatment, and subsequently measuring outcomes such as cell viability, cytotoxicity, oxidative stress, and apoptosis.
Caption: General experimental workflow for assessing neuroprotection.
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Injury: Introduce the neurotoxic agent (e.g., 100 µM glutamate) to the wells (except for the control group) and incubate for the desired period (e.g., 4-24 hours).[11]
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.[12]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control group.
Cytotoxicity Assessment (LDH Release Assay)
Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon plasma membrane damage. Measuring LDH activity in the supernatant serves as a reliable marker for cytotoxicity and cell death.[8][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~600 x g for 5 minutes.[15]
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.[14][16]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50-100 µL of this mixture to each well containing the supernatant.[16][17]
-
Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.[17] The reaction time may need optimization.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][17] A background reading at 690 nm can be subtracted to increase accuracy.[17]
-
Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release, which is determined from control wells where cells are completely lysed with a lysis buffer.
Oxidative Stress Assessment (ROS Detection)
Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol using a black, clear-bottom 96-well plate.
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS or serum-free medium.
-
Add 100 µL of 1X ROS Label (e.g., DCFH-DA) diluted in assay buffer to each well.[19]
-
Incubation: Incubate the cells for 45-60 minutes at 37°C in the dark.[19][20]
-
Washing: Remove the probe solution and gently wash the cells twice with PBS.[21]
-
Measurement: Add 100 µL of assay buffer or PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~490-495 nm and emission at ~519-529 nm.[19][20]
-
Analysis: ROS production is expressed as the fold change in fluorescence intensity relative to the untreated control group.
Apoptosis Assessment (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate (e.g., DEVD-pNA) that releases a chromophore (pNA) upon cleavage by active caspase-3.[15][22][23]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and perform treatments as described previously.
-
Cell Lysis: After treatment, collect the cells and centrifuge at 600 x g for 5 minutes.[15] Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10-15 minutes.[15][22]
-
Lysate Collection: Centrifuge the lysate at 16,000-20,000 x g for 15 minutes at 4°C to pellet the cell debris.[15] Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Reaction Setup: In a 96-well plate, add 10-50 µg of protein from each sample per well. Adjust the volume with assay buffer.
-
Add 10 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well to start the reaction.[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[22]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[22]
-
Analysis: Caspase-3 activity is determined by comparing the absorbance of treated samples to the untreated control and can be expressed as fold change.
Data Presentation
Quantitative data should be summarized to compare the effects of this compound across different experimental conditions. The tables below provide examples of how to structure these results.
Table 1: this compound's Effect on Cell Viability (MTT Assay)
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control (Untreated) | - | 100 ± 5.2 |
| Glutamate (100 µM) | - | 45 ± 4.1 |
| Glutamate + this compound | 10 mM | 62 ± 3.8 |
| Glutamate + this compound | 25 mM | 78 ± 4.5 |
Table 2: this compound's Effect on Cytotoxicity (LDH Release Assay)
| Treatment Group | Concentration | LDH Release (% of Max Lysis) |
| Control (Untreated) | - | 12 ± 2.1 |
| Glutamate (100 µM) | - | 85 ± 6.3 |
| Glutamate + this compound | 10 mM | 55 ± 5.9 |
| Glutamate + this compound | 25 mM | 30 ± 4.7 |
Table 3: this compound's Effect on Oxidative Stress and Apoptosis
| Treatment Group | Concentration | Relative ROS Levels (Fold Change) | Relative Caspase-3 Activity (Fold Change) |
| Control (Untreated) | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Glutamate (100 µM) | - | 4.2 ± 0.5 | 3.8 ± 0.4 |
| Glutamate + this compound | 10 mM | 2.8 ± 0.3 | 2.5 ± 0.3 |
| Glutamate + this compound | 25 mM | 1.5 ± 0.2 | 1.7 ± 0.2 |
(Note: Data presented are representative examples for illustrative purposes.)
This compound's Neuroprotective Signaling Pathway
This compound is believed to exert its neuroprotective effects primarily by counteracting oxidative stress. In an excitotoxicity model, overactivation of NMDA receptors leads to calcium overload, which in turn activates NADPH oxidases (Nox), major sources of ROS in neurons.[10] The resulting oxidative stress damages mitochondria, leading to the release of pro-apoptotic factors and the activation of executioner caspases like caspase-3. This compound, as a potent antioxidant, can directly scavenge these ROS, thereby mitigating the downstream toxic events and promoting cell survival.[3]
Caption: this compound's role in mitigating excitotoxicity-induced ROS.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Mechanisms of Taurine against Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antioxidant action of taurine, this compound and their metabolic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound against oxidative stress-induced cytotoxicity in rat placental trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. researchgate.net [researchgate.net]
- 8. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 9. Frontiers | Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship [frontiersin.org]
- 10. Neuroprotection of taurine against reactive oxygen species is associated with inhibiting NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 18. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 21. sm.unife.it [sm.unife.it]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. mpbio.com [mpbio.com]
Hypotaurine Supplementation for Cellular Stress and Signaling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypotaurine, an intermediate in taurine biosynthesis, is a naturally occurring antioxidant with significant cytoprotective properties.[1][2] Its ability to scavenge reactive oxygen species (ROS) makes it a compound of interest for mitigating oxidative stress in various cell culture models.[1][2] Beyond its antioxidant capacity, this compound has been shown to modulate key signaling pathways, including the hypoxia-inducible factor-1 alpha (HIF-1α) and Extracellular signal-regulated kinase (ERK)/Ribosomal S6 kinase (RSK) pathways, which are critical in cellular responses to stress, proliferation, and metabolism.[3][4]
This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, oxidative stress, and cellular signaling.
Data Presentation: Efficacy of this compound in Cell Culture
The following table summarizes the quantitative effects of this compound supplementation across various cell lines and experimental conditions.
| Cell Line | This compound Concentration | Duration of Treatment | Observed Effects | Reference |
| Rat Placental Trophoblasts (TR-TBT 18d-1) | 1 mM | 24 hours | Protected against H₂O₂-induced cell death; significantly reduced intracellular hydroxyl radical concentration. | [1][5] |
| Human Glioma Cells (U251) | 0.5 mM, 1 mM | Not Specified | Reduced levels of hydroxylated HIF-1α, indicating stabilization of HIF-1α. | [4] |
| Human Glioma Cells | 2.5 mM, 5 mM | Not Specified | Attenuated prolyl hydroxylation of HIF-1α by 66.7% and 82.0%, respectively. | [6] |
| Human Colorectal Cancer (CRC) Cells | Not Specified | Not Specified | Induced ERK activation. | [3] |
| Immature Mouse Tail Trigeminal Nucleus (Vc) Glial Cells | 30-3000 µM | 100 seconds | Increased inward current or upward deflection of membrane potential in a concentration-dependent manner. | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the preparation of a sterile this compound stock solution for addition to cell culture media.
Materials:
-
This compound powder (CAS No. 300-84-5)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
0.22 µm sterile syringe filter
-
Sterile conical tubes or vials
Procedure:
-
Determine the desired stock solution concentration (e.g., 100 mM).
-
Weigh the appropriate amount of this compound powder in a sterile container.
-
Dissolve the this compound powder in sterile PBS (pH 7.2). The solubility of this compound in PBS is approximately 10 mg/mL.[7]
-
Gently vortex or swirl the solution to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8] It is not recommended to store aqueous solutions for more than one day at 4°C.[7]
Assessing Cell Viability using the MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability following this compound treatment, with or without an oxidative challenge.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Optional: Oxidizing agent (e.g., hydrogen peroxide, H₂O₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
This compound Pre-treatment:
-
Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5 mM).
-
Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with PBS).
-
Incubate for the desired pre-treatment period (e.g., 24 hours).
-
-
Induction of Oxidative Stress (Optional):
-
Following pre-treatment, expose the cells to an oxidizing agent like H₂O₂ at a predetermined cytotoxic concentration for a specified duration (e.g., 4 hours). Include control wells with this compound treatment alone.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Add 100 µL of MTT solubilization solution to each well to dissolve the purple formazan crystals.[9]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Express cell viability as a percentage of the untreated control group.
-
Signaling Pathways and Experimental Workflows
This compound's Influence on HIF-1α Signaling
Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 is hydroxylated by prolyl hydroxylase domain-2 (PHD2), leading to its ubiquitination and subsequent degradation by the proteasome. This compound has been shown to competitively inhibit PHD2.[4] This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) on DNA to activate the transcription of target genes like VEGF, EPO, and GLUT1.[4]
References
- 1. Protective effect of this compound against oxidative stress-induced cytotoxicity in rat placental trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Taurine Attenuates the this compound-Induced Progression of CRC via ERK/RSK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound evokes a malignant phenotype in glioma through aberrant hypoxic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
Application Notes and Protocols: Assessing Hypotaurine's Effect on Sperm Motility and Capacitation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypotaurine, a sulfur-containing amino acid, is a precursor to taurine and is naturally present in high concentrations within the male and female reproductive tracts.[1][2] It is recognized for its significant antioxidant properties, playing a crucial role in protecting sperm from oxidative damage.[3] These application notes provide a comprehensive overview of the in vitro effects of this compound on critical sperm functions, namely motility and capacitation. The following sections detail the quantitative impact of this compound, standardized protocols for its assessment, and the putative signaling pathways involved in its mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of this compound on human sperm parameters as observed in vitro.
Table 1: Effect of this compound Supplementation on Post-Thaw Human Sperm Motility and Vitality
| Parameter | Control (H-) | This compound (H+) | Percentage Change | p-value |
| Vitality (%) | - | - | +16.7% | < 0.001 |
| Total Motility (%) | - | - | +21.6% | < 0.005 |
| Progressive Motility (%) | - | - | +39.9% | < 0.005 |
Data adapted from a 2021 study on the effects of this compound on cryopreserved human spermatozoa.[4]
Table 2: Effect of this compound on Markers of Cryo-Capacitation and Nuclear Integrity in Post-Thaw Human Sperm
| Parameter | Control (H-) | This compound (H+) | Percentage Change | p-value |
| P110 & P80 Phosphorylation | - | - | Reduced | < 0.01 |
| Chromatin Decondensation | - | - | -16.1% | < 0.05 |
| DNA Fragmentation | - | - | -18.7% | < 0.05 |
| Nuclear Vacuolization | - | - | -20.8% | < 0.05 |
Data adapted from a 2021 study, indicating this compound's role in limiting cryo-capacitation and preserving nuclear quality.[4]
Table 3: Effect of this compound Supplementation on Progressive Motility of Normozoospermic and Asthenozoospermic Sperm (Fresh Samples)
| Sample Type | This compound Concentration | Effect on Progressive Motility |
| Normozoospermic | 5 mM, 10 mM, 20 mM | No significant effect over 4 hours |
| Asthenozoospermic | 5 mM, 10 mM, 20 mM | No significant effect over 4 hours |
Data from Donnelly et al. (2000) showed that while this compound protected against H2O2-induced DNA damage, it did not significantly alter baseline progressive motility in fresh sperm samples.[1][5]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Sperm Motility
1. Semen Sample Collection and Preparation:
-
Collect semen samples from donors after a period of 3-5 days of sexual abstinence.[6]
-
Allow samples to liquefy at 37°C for 30 minutes.
-
Perform a basic semen analysis to determine initial sperm concentration, motility, and morphology according to WHO guidelines.[7]
-
Prepare sperm by density gradient centrifugation (e.g., using Percoll gradients of 95.0% and 47.5%) to separate motile sperm from seminal plasma and other cells.[5]
2. Experimental Groups:
-
Control Group: Resuspend the sperm pellet in a standard capacitating medium (e.g., Human Tubal Fluid - HTF) without this compound.
-
This compound Group(s): Resuspend the sperm pellet in the capacitating medium supplemented with varying concentrations of this compound (e.g., 5 mM, 10 mM, 20 mM, or 50 mM).[1][4]
3. Incubation:
-
Incubate all samples under conditions that support capacitation (e.g., 37°C, 5% CO2 in air) for a specified duration (e.g., 1 to 4 hours).[8][9]
4. Motility Assessment:
-
At designated time points, assess sperm motility using a Computer-Assisted Semen Analyzer (CASA).[1][5]
-
Key parameters to measure include:
-
Total Motility (%)
-
Progressive Motility (%)
-
VCL (Curvilinear Velocity)
-
VSL (Straight-Line Velocity)
-
VAP (Average Path Velocity)
-
LIN (Linearity)
-
ALH (Amplitude of Lateral Head Displacement)
-
Protocol 2: Evaluation of this compound's Influence on Sperm Capacitation
1. Sample Preparation and Incubation:
-
Prepare and incubate sperm in control and this compound-supplemented media as described in Protocol 1.
2. Assessment of Capacitation Status:
-
Capacitation is a complex process involving several biochemical changes.[10][11] Its status can be indirectly assessed through various methods:
-
Protein Tyrosine Phosphorylation Assay:
-
After incubation, wash sperm samples and solubilize proteins.
-
Separate proteins via SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody.
-
Detect the signal using chemiluminescence. A characteristic pattern of increased tyrosine phosphorylation on specific proteins (e.g., P110 and P80) is indicative of capacitation.[4]
-
-
Acrosome Reaction (AR) Assay:
-
Induce the acrosome reaction using a calcium ionophore (e.g., A23187) or progesterone.
-
Stain the sperm with a fluorescent lectin that binds to the acrosomal content (e.g., FITC-PNA) or an antibody against an acrosomal protein (e.g., anti-CD46).
-
Evaluate the acrosomal status using fluorescence microscopy. Capacitated sperm are competent to undergo the acrosome reaction.
-
-
Chlortetracycline (CTC) Staining:
-
Incubate sperm with CTC solution.
-
CTC staining patterns can differentiate between non-capacitated, capacitated, and acrosome-reacted sperm based on the distribution of fluorescence on the sperm head.
-
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. TAURINE AND this compound: THEIR EFFECTS ON MOTILITY, CAPACITATION AND THE ACROSOME REACTION OF HAMSTER SPERM IN VITRO AND THEIR PRESENCE IN SPERM AND REPRODUCTIVE TRACT FLUIDS OF SEVERAL MAMMALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Metabolite &Anti-Oxidant in Sexual Tissue - Jack Fellman [grantome.com]
- 4. Beneficial effects of this compound supplementation in preparation and freezing media on human sperm cryo-capacitation and DNA quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione and this compound in vitro: effects on human sperm motility, DNA integrity and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invitra.com [invitra.com]
- 7. vidafertility.com [vidafertility.com]
- 8. researchgate.net [researchgate.net]
- 9. RUA [rua.ua.es]
- 10. Molecular mechanisms of mammalian sperm capacitation, and its regulation by sodium‐dependent secondary active transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capacitation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assaying the Antioxidant Activity of Hypotaurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypotaurine, an intermediate in the biosynthesis of taurine, is increasingly recognized for its significant antioxidant properties.[1] As a sulfinic acid, it plays a crucial role in cellular defense against oxidative stress by scavenging reactive oxygen species (ROS).[2][3] Unlike its oxidized form, taurine, this compound is a potent scavenger of damaging hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[2] The antioxidant activity of this compound is of considerable interest in the development of therapeutic agents for conditions associated with oxidative damage.
These application notes provide a reliable framework for researchers to develop and implement assays to quantify the antioxidant activity of this compound. The protocols detailed below are based on established antioxidant assays, namely the Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. Additionally, this document outlines the signaling pathways through which this compound is understood to exert its protective effects, providing a deeper context for the experimental results.
Mechanism of Antioxidant Action
This compound's primary antioxidant function lies in its ability to directly neutralize highly reactive and damaging free radicals. It is an excellent scavenger of hydroxyl radicals and hypochlorous acid.[2] The sulfinyl group within the this compound molecule is key to this radical scavenging activity.[4] Upon reacting with hydroxyl radicals, this compound is oxidized, with taurine being one of the identified end products.[4] This sacrificial oxidation protects vital cellular components from damage.
Furthermore, studies in model organisms like C. elegans have suggested that this compound's benefits may extend beyond direct radical scavenging to the modulation of key stress-response signaling pathways, including the insulin/IGF-1 signaling (IIS) pathway and the activation of transcription factors DAF-16/FOXO and SKN-1/NRF2, which are crucial for longevity and stress resistance.
Data Presentation: Quantitative Antioxidant Activity of this compound
The direct comparison of this compound's antioxidant capacity with standardized molecules like Trolox using common assays (TEAC and ORAC) is not extensively documented in publicly available literature. However, data from specific radical scavenging assays provide insight into its efficacy.
| Assay Type | Analyte | Result | Reference Compound | Result |
| Hydroxyl Radical Scavenging | This compound | k = 1.6 x 10¹⁰ M⁻¹s⁻¹ | - | - |
| DPPH Radical Scavenging | This compound | Dose-dependent increase in scavenging | - | - |
Note: The reaction rate constant (k) indicates a very high efficiency of this compound in scavenging hydroxyl radicals, comparable to other potent scavengers.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has shown that as the concentration of this compound increases, so does its ability to scavenge this stable free radical.[6] Further research is required to establish standardized TEAC and ORAC values for direct comparison with other antioxidants.
Experimental Protocols
Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) Assay
This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol or water). From this, prepare a series of dilutions in PBS to create a standard curve (e.g., 0-500 µM).
-
Prepare a stock solution of this compound in PBS. From this, prepare a series of dilutions to be tested.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of either the Trolox standard, this compound sample, or PBS (as a blank).
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of absorbance for each standard and sample using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the this compound samples by comparing their percentage inhibition to the Trolox standard curve. The results are expressed as µM Trolox equivalents (TE).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound
-
Trolox
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate Buffer (75 mM, pH 7.4)
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader with temperature control
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Fluorescein in 75 mM phosphate buffer. Dilute to a working concentration (e.g., 10 nM).
-
Prepare a stock solution of AAPH in 75 mM phosphate buffer. The final concentration in the well should be around 153 mM. Prepare this solution fresh for each assay.
-
Prepare a stock solution of Trolox in 75 mM phosphate buffer. From this, prepare a series of dilutions for the standard curve (e.g., 6.25 - 100 µM).
-
Prepare a stock solution of this compound in 75 mM phosphate buffer and create a series of dilutions.
-
-
Assay Procedure:
-
To each well of the black 96-well plate, add 25 µL of either the Trolox standard, this compound sample, or phosphate buffer (as a blank).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength should be set to 485 nm and the emission wavelength to 520 nm.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the Net AUC against the concentration of the Trolox standards to create a standard curve.
-
Determine the ORAC value of the this compound samples by comparing their Net AUC to the Trolox standard curve. Results are expressed as µmol of Trolox equivalents (TE) per liter or gram of sample.
-
Visualizations: Signaling Pathways and Experimental Workflow
This compound Biosynthesis and Antioxidant Action
Caption: Biosynthesis of this compound from cysteine and its direct antioxidant action against reactive oxygen species.
Experimental Workflow for TEAC/ABTS Assay
Caption: Step-by-step workflow for the Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) assay.
This compound's Potential Influence on Stress Response Pathways
Caption: Hypothetical influence of this compound on the IIS and SKN-1/NRF2 pathways leading to a protective stress response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The antioxidant action of taurine, this compound and their metabolic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of taurine based compounds as hydroxyl radical scavengers in silica induced peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Delivery of Hypotaurine in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypotaurine, a sulfur-containing amino acid and an intermediate in the biosynthesis of taurine, has garnered significant interest for its potent antioxidant and cytoprotective properties. As a scavenger of reactive oxygen species, it holds therapeutic potential for conditions associated with oxidative stress. This document provides detailed application notes and protocols for the in vivo delivery of this compound in rodent models, a critical step in preclinical research and drug development. The information compiled herein is intended to guide researchers in selecting appropriate administration routes and designing robust experimental protocols.
Data Presentation: Quantitative Overview of Delivery Methods
The following table summarizes quantitative data for various this compound delivery methods in rodent models based on available literature. It is important to note that specific pharmacokinetic data for this compound is limited, and some parameters are inferred from studies on its metabolic precursor or its oxidized form, taurine.
| Delivery Method | Rodent Model | Dosage Range | Vehicle | Key Findings | Citation |
| Intraperitoneal (IP) Injection | Rat (Wistar) | 1.5 mmol/kg | Physiological Saline | Attenuated post-ischemic hepatocellular injury. Increased plasma taurine levels, suggesting in vivo conversion. | [1] |
| Mouse (Pregnant Dams) | 350 mg/kg | Sterile Water | Significantly reduced the incidence of valproate-induced neural tube defects. | ||
| Rat | 2.4 mmol/kg/2mL | Not Specified | Attenuated acetaminophen-induced increases in plasma ALT, AST, and LDH activities. | [2] | |
| Subcutaneous (SC) Injection | Rat and Mouse | 5.0 mmol/kg (of L-cysteinesulfinate) | Not Specified | Increased levels of this compound in liver, kidney, and plasma 60 minutes post-injection. | [3] |
| Intrathecal (IT) Injection | Rat | 100, 200, 400, and 600 µg/10 µL | Not Specified | Prolonged tail flick latency in a dose-dependent manner, indicating antinociceptive effects. | [2] |
Experimental Protocols
Formulation and Stability of this compound Solutions
This compound is soluble in aqueous solutions such as physiological saline and phosphate-buffered saline (PBS). For in vivo applications, it is recommended to prepare fresh solutions immediately before use to minimize potential oxidation to taurine.
Protocol for Preparing this compound Solution for Injection:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound in sterile physiological saline or PBS to the target concentration.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution at 2-8°C and use within a short period, ideally on the same day of preparation. For longer-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is recommended, though stability should be validated.[4]
Intraperitoneal (IP) Injection Protocol
Intraperitoneal injection is a common route for systemic administration in rodents.
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure (Rat):
-
Weigh the rat to determine the correct injection volume based on the desired dosage (e.g., 1.5 mmol/kg).
-
Restrain the rat securely. One common method is to gently grasp the rat around the thorax, supporting the lower body.
-
Position the rat in dorsal recumbency with the head tilted slightly downward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the abdominal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
Subcutaneous (SC) Injection Protocol
Subcutaneous injection allows for slower absorption compared to IP injection.
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure (Mouse):
-
Weigh the mouse to calculate the appropriate injection volume.
-
Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Create a "tent" of skin on the dorsal side, between the shoulder blades.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Aspirate to check for blood. If none is present, inject the solution.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
Oral Gavage Protocol
Oral gavage ensures the precise oral administration of a substance. No specific studies detailing oral gavage of this compound were identified; therefore, a general protocol is provided. The dosage would need to be determined empirically, potentially starting with doses similar to those used for taurine supplementation.
Materials:
-
Sterile this compound solution
-
Appropriately sized gavage needle (feeding tube) for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringe
-
Animal scale
Procedure (Mouse):
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[5][6]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark the needle to prevent over-insertion.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.[5][6]
Visualizations
Caption: General experimental workflow for in vivo this compound delivery.
Caption: Simplified metabolic pathway of this compound.
Discussion and Considerations
The choice of delivery method for this compound in rodent models will depend on the specific research question.
-
Intraperitoneal injection provides rapid systemic exposure and is suitable for acute studies.
-
Subcutaneous injection offers a slower release profile, which may be advantageous for maintaining more sustained plasma concentrations.
-
Oral gavage is the preferred method for precise oral dosing, although the bioavailability of this compound via this route has not been well-characterized. Studies on taurine suggest that oral absorption can be efficient.
A key consideration in studies involving this compound is its in vivo oxidation to taurine. This conversion is a normal physiological process but can also be accelerated by oxidative stress.[1] Therefore, when assessing the effects of this compound administration, it is often crucial to measure the plasma and tissue concentrations of both this compound and taurine to understand the full pharmacological effect.
For future studies, there is a clear need to establish detailed pharmacokinetic profiles of this compound for different routes of administration in rodents. This includes determining key parameters such as bioavailability, half-life, and volume of distribution, which are essential for dose selection and the interpretation of experimental results.
References
- 1. This compound is an Energy-Saving Hepatoprotective Compound against Ischemia-Reperfusion Injury of the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Production of this compound, taurine and sulfate in rats and mice injected with L-cysteinesulfinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
Troubleshooting & Optimization
overcoming interference in hypotaurine quantification assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hypotaurine quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
A1: Interference in this compound assays can arise from multiple sources, broadly categorized as:
-
Matrix Effects: Components within the biological sample (e.g., salts, lipids, proteins in serum, urine, or tissue homogenates) can suppress or enhance the analytical signal, particularly in mass spectrometry-based methods.[1][2][3]
-
Chemical Instability: this compound is susceptible to oxidation, readily converting to taurine, especially during sample collection, storage, and preparation.[4] It can also degrade into other products under certain conditions, such as in an acidic HCl solution, which can lead to the formation of taurine and other byproducts.[5]
-
Structurally Related Compounds: The presence of endogenous, structurally similar compounds like taurine, cysteine sulfinic acid, or other amino acids can cause interference.[4] These may co-elute during chromatographic separation or exhibit cross-reactivity in less specific detection methods.
-
Reagent-Related Interference: In assays requiring derivatization, reagents may be impure, the reaction may be incomplete, or side-products can be formed, leading to inaccurate quantification.[6]
-
Enzymatic Assay Inhibitors: For enzyme-based assays, substances in the sample such as EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (>0.2%) can inhibit enzyme activity and interfere with the results.[7]
Q2: How can I prevent the artificial oxidation of this compound to taurine during sample processing?
A2: Preventing the oxidation of this compound is critical for accurate measurement. Key strategies include:
-
Immediate Processing: Process samples as quickly as possible after collection.
-
Low Temperatures: Keep samples on ice throughout the preparation process to reduce the rate of chemical reactions.
-
Antioxidants: Consider the addition of antioxidants to the homogenization or extraction buffer, but ensure they do not interfere with downstream analysis.
-
Optimized Storage: For long-term storage, samples should be kept at -80°C.[8]
-
Careful pH Control: Avoid harsh acidic or alkaline conditions during extraction unless specifically required by a validated protocol.
Q3: Which analytical method is best for quantifying this compound in complex biological samples?
A3: The choice of method depends on the required sensitivity, specificity, and available equipment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often preferred for its high specificity and sensitivity.[9][10] It can distinguish this compound from interfering molecules based on both its retention time and its specific mass fragmentation patterns.[1] High-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence or UV detection is another common method, though it may be more susceptible to interference from co-eluting compounds.[6][11]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Recommended Solution |
| Degradation during Sample Preparation | This compound may have been oxidized to taurine. Ensure samples are kept on ice, processed quickly, and consider flash-freezing. Methods used to measure taurine in leukocytes previously could have oxidized this compound to taurine.[4] |
| Inefficient Extraction | The chosen extraction solvent or method may not be optimal for your sample matrix. Test different protein precipitation methods (e.g., perchloric acid, acetonitrile, methanol) or consider solid-phase extraction (SPE) for sample cleanup. |
| Poor Derivatization Efficiency | If using HPLC with derivatization (e.g., with o-phthalaldehyde (OPA) or dabsyl chloride), verify the pH, temperature, and reaction time.[6][12] Prepare fresh derivatization reagents before use. |
| Ion Suppression (LC-MS/MS) | The sample matrix may be suppressing the this compound signal.[1] Dilute the sample extract to reduce matrix effects.[2][3] Incorporate a stable isotope-labeled internal standard to correct for suppression and other variations.[13] |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Recommended Solution |
| Matrix Interference | Complex biological matrices can introduce significant background noise.[1] Improve sample cleanup using techniques like solid-phase extraction (SPE) or use a more selective chromatographic column, such as a porous graphitic carbon (PGC) stationary phase, which can enhance separation.[9][10] |
| Co-elution of Isomers/Isobars | Other molecules with similar properties may be co-eluting with this compound. Optimize the liquid chromatography gradient, mobile phase composition, or change the column to improve resolution. For LC-MS/MS, ensure you are monitoring highly specific MRM (Multiple Reaction Monitoring) transitions.[1] |
| Contamination | Glassware, solvents, or reagents may be contaminated. Use high-purity solvents (e.g., LC-MS grade), clean glassware thoroughly, and run solvent blanks to identify sources of contamination. |
| Incomplete Derivatization Reaction | Excess derivatization reagent or side products can cause interfering peaks. Optimize the reagent concentration and reaction time.[6] Perform a cleanup step after derivatization to remove excess reagent. |
Visual Workflows and Pathways
Caption: A logical workflow for troubleshooting common issues in this compound quantification.
Caption: Pathway showing this compound's precursor and its primary oxidation product, taurine.[14][15]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization with Dabsyl Chloride for HPLC Analysis
This protocol is adapted from methodologies used for analyzing this compound in animal tissues.[11][12]
-
Homogenization: Homogenize tissue samples in 4 volumes of ice-cold 3% (w/v) sulfosalicylic acid.
-
Deproteinization: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to approximately 9.0 with a potassium borate buffer.
-
Derivatization:
-
To 100 µL of the pH-adjusted supernatant, add 200 µL of a dabsyl chloride solution (e.g., 4 nmol/µL in acetone).
-
Incubate the mixture at 70°C for 12 minutes in a sealed vial.
-
Stop the reaction by adding 700 µL of a buffer containing sodium phosphate and ethanol.
-
-
Analysis: The resulting dabsylated amino acids are then analyzed by reversed-phase HPLC (RP-HPLC). The presence of dabsyl-hypotaurine is confirmed, which can be quantitatively converted to dabsyl-taurine by treatment with H₂O₂ for verification.[12]
Protocol 2: Direct Quantification using LC-MS/MS with a Porous Graphitic Carbon Column
This method allows for the direct determination of this compound without derivatization, enhancing specificity and reducing sample preparation time.[9][10]
-
Sample Extraction:
-
Extract biological samples (e.g., marine invertebrate tissues) with a suitable solvent mixture (e.g., methanol/water) on ice.
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant for analysis. An optional dilution step may be added here to mitigate matrix effects.
-
-
LC Separation:
-
Column: Porous Graphitic Carbon (PGC) stationary phase (e.g., 100 mm x 2.1 mm).
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer, adjusted to pH 9.3.
-
Flow Rate: Approximately 0.2 mL/min.
-
Run Time: Less than 10 minutes.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the specific parent-to-daughter ion fragmentation for this compound (e.g., m/z 108 -> 80, though optimal transitions should be determined empirically). The optimal collision energy for this compound fragmentation is approximately 26 eV.[1]
-
Internal Standard: Use a suitable internal standard, such as 2-aminoethyl hydrogen sulfate, for accurate quantification.[10]
-
Quantitative Data Summary
Table 1: Comparison of Method Performance for Taurine/Hypotaurine Quantification
| Parameter | HPLC with OPA Derivatization | LC-MS/MS (Direct) |
| Principle | Pre-column derivatization followed by fluorescence or UV detection. | Direct detection based on mass-to-charge ratio and fragmentation.[9] |
| Specificity | Moderate; can be affected by co-eluting compounds.[6] | High; distinguishes compounds by mass and fragmentation pattern.[1] |
| Sample Prep | More complex; requires a controlled derivatization step.[6] | Simpler; often requires only extraction and dilution.[9][10] |
| Limit of Detection (LOD) | Taurine: ~0.109 mg/L (HPLC-PDA).[6] | This compound: A few parts per billion (ppb).[9] |
| Common Interferences | Other primary amines, incomplete derivatization.[6] | Ion suppression from matrix components.[1] |
| Primary Advantage | Widely accessible equipment. | High specificity and sensitivity, minimal sample prep.[9] |
References
- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 2. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming the effects of matrix interference in the measurement of urine protein analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine and this compound content of human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound disproportionation reaction: identification of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of taurine and this compound in animal tissues by reversed-phase high-performance liquid chromatography after derivatization with dabsyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of this compound from L-cysteinesulfinate by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Flavin-Containing Monooxygenase 1 Catalyzes the Production of Taurine from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hypotaurine in Oocyte In Vitro Maturation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing hypotaurine concentration for oocyte in vitro maturation (IVM).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in oocyte IVM?
A1: this compound's primary role is to act as an antioxidant. During in vitro maturation, oocytes are susceptible to oxidative stress from reactive oxygen species (ROS). This compound helps protect oocytes from this damage by scavenging harmful free radicals, reducing lipid peroxidation, and boosting the activity of antioxidant enzymes.[1][2][3] This protection is crucial for improving oocyte quality, maturation rates, and subsequent fertilization and embryo development.[1][2]
Q2: What is the optimal concentration of this compound for oocyte IVM?
A2: The optimal concentration of this compound can vary depending on the species. For bovine oocytes, a concentration of 10 µM/ml has been shown to significantly improve maturation and fertilization rates.[1][2] In another study on Bali cow oocytes, 6 mM this compound was found to be effective.[4] For porcine embryos cultured in a low oxygen environment, the addition of this compound to the culture medium may not be necessary.[5][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How does this compound exert its antioxidant effects?
A3: this compound is a potent scavenger of hydroxyl radicals.[2] It is synthesized in the oviduct from cysteine via the cysteine sulfinic acid pathway.[7][8] Its antioxidant activity involves reacting with superoxide anions to form peroxy-taurine and with hydrogen peroxide to form taurine.[2] By neutralizing these reactive oxygen species, this compound protects the oocyte from cellular damage.
Q4: Can this compound be used in combination with other antioxidants?
A4: Yes, this compound can be used in combination with other antioxidants. For instance, it has been used with heparin to improve the fertilization rate of sheep oocytes.[9] Combining antioxidants can provide a broader spectrum of protection against different types of reactive oxygen species.
Q5: What are the signs of suboptimal or toxic this compound concentrations?
A5: Suboptimal concentrations may result in lower than expected maturation rates, poor oocyte quality, and increased signs of oxidative stress. While this compound is generally considered safe, excessively high concentrations could potentially have detrimental effects, though this is not well-documented in the provided search results for oocyte maturation. It is crucial to optimize the concentration for each specific application to avoid any negative impacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low oocyte maturation rates despite this compound supplementation. | The concentration of this compound is not optimal for the specific species or experimental conditions. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 5 µM, 10 µM, 20 µM for bovine) to identify the optimal level.[1][2] |
| The base maturation medium is deficient in other essential components. | Ensure the maturation medium (e.g., TCM-199) is properly supplemented with hormones and other necessary factors for your species. | |
| High levels of oxidative stress are overwhelming the antioxidant capacity of this compound. | Consider co-supplementation with other antioxidants like heparin or taurine.[9] If possible, reduce the oxygen tension in the incubator (e.g., to 5% O2) to lower the generation of reactive oxygen species.[5][6] | |
| Inconsistent results between experiments. | Variability in the quality of oocytes collected. | Standardize the oocyte selection criteria to ensure a homogenous starting population for your experiments. |
| Inconsistent preparation of this compound stock solutions. | Prepare fresh stock solutions of this compound for each experiment and ensure accurate dilution to the final working concentration. | |
| Decreased fertilization rates or poor embryo development after IVM with this compound. | The issue may lie in the fertilization or embryo culture steps, rather than the maturation phase. | Review and optimize your in vitro fertilization (IVF) and in vitro culture (IVC) protocols. Ensure that the media for these steps are also appropriately formulated. |
| This compound concentration is not optimal for subsequent embryo development. | While beneficial for maturation, the carry-over effect or continued presence of a specific this compound concentration might not be ideal for embryo development. Consider washing the oocytes after maturation and using an embryo culture medium with an optimized this compound concentration (e.g., 0.5-1 mM for bovine embryos).[10] |
Data on this compound Concentration and Effects
| Species | This compound Concentration | Key Findings | Reference |
| Bovine | 10 µM/ml | Significantly improved maturation rate (MII), fertilization rate, and embryo development. Decreased lipid peroxidation and increased antioxidant levels (CAT, GSH, SOD). | [1][2] |
| Bovine | 15 µM/ml & 20 µM/ml | Showed positive effects but 10 µM/ml was the most effective concentration. | [1][2] |
| Bovine (embryo culture) | 0.5-1 mM | Significantly improved blastocyst production and quality when added to the embryo culture medium. | [10] |
| Bali Cow | 6 mM | Increased the percentage of oocytes reaching the MII stage and lowered H2O2 concentration. | [4] |
| Porcine (low oxygen - 5% O2) | 5 mM | Removal of this compound did not decrease blastocyst development, suggesting it may not be necessary under low oxygen conditions. | [5][6] |
| Japanese Field Vole | 0.1 mM & 1 mM | Significantly increased the rate of in vitro fertilization. | [11] |
| Sheep | 10 µM | In combination with 0.1 IU/mL heparin, it improved the fertilization rate. | [9] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Bovine Oocyte In Vitro Maturation
This protocol is based on methodologies described for bovine oocyte IVM.[1][2]
1. Oocyte Collection and Selection:
-
Aspirate oocytes from 4-8 mm follicles of bovine ovaries obtained from a slaughterhouse.
-
Select cumulus-oocyte complexes (COCs) with a compact cumulus cell mass and homogenous cytoplasm.
2. Preparation of Maturation Medium:
-
Use TCM-199 as the base medium.
-
Prepare stock solutions of this compound in sterile, purified water.
-
Supplement the TCM-199 medium with different final concentrations of this compound to be tested (e.g., 0 µM, 5 µM, 10 µM, 15 µM, 20 µM).
-
Also supplement the medium with standard additives for bovine IVM, such as fetal bovine serum, gonadotropins (FSH and LH), and antibiotics.
3. In Vitro Maturation:
-
Wash the selected COCs in the maturation medium.
-
Culture groups of COCs in droplets of the different this compound-supplemented media under mineral oil.
-
Incubate for 22-24 hours at 38.5°C in a humidified atmosphere of 5% CO2 in air.
4. Assessment of Maturation:
-
After maturation, denude a subset of oocytes by gentle pipetting in the presence of hyaluronidase.
-
Stain the denuded oocytes with a DNA-specific fluorescent dye (e.g., Hoechst 33342) to visualize the chromatin configuration.
-
Assess the nuclear maturation stage under a fluorescence microscope, identifying oocytes that have reached the metaphase II (MII) stage.
5. In Vitro Fertilization and Embryo Culture (Optional, for further assessment):
-
Co-incubate the remaining matured oocytes with capacitated sperm in a fertilization medium.
-
After fertilization, culture the presumptive zygotes in an embryo culture medium and assess cleavage and blastocyst formation rates.
Visualizations
Caption: Antioxidant signaling pathway of this compound in oocytes.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low oocyte maturation rates.
References
- 1. This compound effect on the bovine oocyte in- vitro maturation and fertilization | Journal of Advanced Veterinary Research [advetresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 4. ijvets.com [ijvets.com]
- 5. Removal of this compound from porcine embryo culture medium does not impair development of in vitro‐fertilized or somatic cell nuclear transfer‐derived embryos at low oxygen tension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and taurine in gamete and embryo environments: de novo synthesis via the cysteine sulfinic acid pathway in oviduct cells | Zygote | Cambridge Core [cambridge.org]
- 8. This compound and taurine in gamete and embryo environments: de novo synthesis via the cysteine sulfinic acid pathway in oviduct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jurnal.usk.ac.id [jurnal.usk.ac.id]
- 10. Precursors of taurine in female genital tract: effects on developmental capacity of bovine embryo produced in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on in vitro fertilization and production of term offspring from in vitro-fertilized ova of the Japanese field vole, Microtus montebelli - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting peak tailing and ghost peaks in hypotaurine HPLC
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting support for common chromatographic issues encountered during the HPLC analysis of hypotaurine, specifically peak tailing and the appearance of ghost peaks.
Troubleshooting Peak Tailing
Peak tailing, characterized by an asymmetric peak with a trailing edge, can significantly compromise the accuracy of quantification and the resolution of closely eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in my this compound analysis?
A1: Peak tailing occurs when a chromatographic peak is not symmetrical, resulting in a "tail" that extends from the peak maximum.[1] This is often measured by the USP Tailing Factor or Asymmetry Factor (As), where a value greater than 1.2 indicates tailing.[2] For a polar compound like this compound, which contains a basic amine group, tailing can be a common issue. It is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, compromising the reliability of your quantitative results.
Q2: What are the primary causes of peak tailing in reverse-phase HPLC of this compound?
A2: The most common causes involve unwanted secondary interactions within the chromatographic system. For this compound, these typically include:
-
Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction between the analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2] These acidic silanols can strongly retain the basic amine group of this compound, causing the tailing effect.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound or allows for the ionization of silanol groups (typically pH > 3), these secondary interactions are more likely to occur.[1][3]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to peak distortion.[4][5]
-
Extra-Column Effects: Dead volume from excessively long or wide tubing, or improper connections between the column and tubing, can cause the separated peak to broaden and tail before it reaches the detector.[1][5]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[4] A void or channel in the column packing is another physical cause.[5]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[4][6]
Q3: How can I systematically troubleshoot and resolve peak tailing for my this compound peak?
A3: A logical, step-by-step approach is the most effective way to identify and solve the issue. Start with the simplest and most likely causes before moving to more complex ones.
-
Check for Column Overload: Dilute your sample by a factor of 10 and reinject. If the peak shape improves and the tailing is reduced, you were likely experiencing mass overload.[5]
-
Evaluate Mobile Phase pH: Lowering the mobile phase pH to around 3.0 or below can protonate the residual silanol groups, preventing them from interacting with the positively charged this compound.[5] Using a buffer helps maintain a stable pH.[1]
-
Assess Column Health: If the issue persists, substitute the column with a new one of the same type. If this resolves the tailing, the original column may be contaminated or damaged.[2] Consider using an end-capped column, which has fewer free silanol groups.[1][2]
-
Inspect for Extra-Column Volume: Check all tubing and connections between the injector and detector. Ensure you are using narrow internal diameter tubing (e.g., 0.005") and that all fittings are properly seated to minimize dead volume.[1]
Data Summary: Peak Tailing Troubleshooting
| Potential Cause | Key Indicator(s) | Recommended Solution(s) |
| Secondary Silanol Interactions | Tailing observed for basic compounds like this compound. | Lower mobile phase pH to < 3.0 using an appropriate buffer (e.g., 0.1% formic acid).[5] Use a modern, end-capped, or base-deactivated column.[1] |
| Column Overload | Peak shape improves upon sample dilution. | Reduce sample concentration or injection volume.[5][6] |
| Extra-Column Volume | All peaks in the chromatogram show tailing, especially early eluting ones.[5] | Use shorter, narrower ID tubing. Ensure all fittings are secure and properly installed.[1][6] |
| Column Contamination/Void | Gradual worsening of peak shape over time; sudden change after a pressure spike. | Flush the column with a strong solvent. If a void is suspected, replace the column.[2] |
| Sample Solvent Mismatch | Distorted or split peaks. | Dissolve the sample in the initial mobile phase or a weaker solvent.[6] |
Experimental Protocol: Mobile Phase pH Adjustment
Objective: To reduce peak tailing of this compound by suppressing the ionization of residual silanol groups on the stationary phase.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or other appropriate organic solvent)
-
Formic acid (or other suitable pH modifier)
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare Aqueous Phase: Measure out the required volume of HPLC-grade water for your mobile phase.
-
Adjust pH: While stirring, slowly add formic acid dropwise to the aqueous phase until the pH meter reads a stable value between 2.5 and 3.0. A common starting concentration is 0.1% (v/v) formic acid.
-
Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic solvent in the desired ratio (e.g., 95:5 Water:Acetonitrile).
-
Degas: Thoroughly degas the final mobile phase using sonication or vacuum degassing to prevent bubble formation.[7]
-
Equilibrate System: Flush the HPLC system with the new mobile phase for at least 10-15 column volumes, or until the baseline is stable.
-
Analyze Sample: Inject your this compound standard and compare the peak shape to the one obtained with the previous, higher-pH mobile phase. The tailing factor should be significantly reduced.
Visualization: Peak Tailing Troubleshooting Workflow
Caption: A decision tree for troubleshooting HPLC peak tailing.
Troubleshooting Ghost Peaks
Ghost peaks are unexpected signals in a chromatogram that do not originate from the injected sample, complicating analysis and quantification.[8]
Frequently Asked Questions (FAQs)
Q1: What exactly are ghost peaks and how can I be sure I have them?
A1: A ghost peak is any peak that appears in your chromatogram that is not part of your sample or blank.[8] These peaks can be sporadic or persistent and may vary in size.[8] The definitive way to identify a ghost peak is to perform a "blank" injection, where you inject only the mobile phase or your sample diluent.[9][10] If the unexpected peak is still present in the blank run, it is a true ghost peak originating from the system, solvents, or carryover.[10]
Q2: What are the most common sources of ghost peaks in an HPLC system?
A2: Ghost peaks are caused by contaminants somewhere in the analytical workflow. The sources can be grouped into several categories:
-
Mobile Phase Contamination: Impurities in solvents (even HPLC-grade), water, or buffer additives are a frequent cause.[9][11] Using fresh, high-purity solvents is essential.[9]
-
System Contamination: Contaminants can leach from various system components, including pump seals, solvent inlet frits, the autosampler needle, or injection port seals.[8][11]
-
Sample Carryover: Residue from a previous, more concentrated sample can remain in the injection port or on the needle and elute in a subsequent run.
-
Sample/Vial Contamination: Impurities can be introduced from the sample vials, caps, or septa, or during the sample preparation process itself.
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute in later runs, especially during a gradient analysis, appearing as broad ghost peaks.[11]
Q3: How can I systematically identify and eliminate the source of ghost peaks?
A3: A process of elimination is the best strategy. By systematically running a series of blank injections, you can pinpoint the source of the contamination.
-
Run a Gradient Blank: First, run a blank gradient without any injection to see if peaks are generated from the system or mobile phase itself.[7]
-
Inject Mobile Phase A & B: Inject each of your mobile phase components separately to see if one of them is the source of the contamination.[7]
-
Isolate the Autosampler: Disconnect the column and inject a blank. If the peak disappears, the column is the likely source. If it remains, the contamination is in the system before the column (e.g., the autosampler).[12]
-
Check Consumables: Use a new vial and septum with fresh, high-purity solvent to rule out contamination from these sources.[7]
Data Summary: Ghost Peak Source Identification
| Potential Source | Diagnostic Test | Typical Observation | Recommended Solution |
| Mobile Phase | Inject each mobile phase component as a sample.[7] | Ghost peak appears when a specific solvent is injected. | Use fresh, high-purity, HPLC-grade solvents.[7] Filter all aqueous buffers. |
| Sample Carryover | Inject a blank immediately after a concentrated standard. | Ghost peak appears in the blank but decreases in subsequent blanks. | Optimize the autosampler needle wash procedure with a strong solvent. |
| HPLC System | Run a blank gradient with the column removed (replaced by a union).[7] | Ghost peak is still present without the column. | Flush the entire system. Systematically clean or replace components like pump seals or the injection valve rotor seal.[8] |
| Column | Ghost peak disappears when the column is removed. | The peak is present with the column but not without it. | Flush the column with a strong solvent or perform a backflush (if permitted for the column type).[12] |
| Vials/Septa | Rinse a new vial with clean solvent and inject that solvent.[7] | Peak appears when using certain vials/caps. | Use high-quality, certified clean vials and septa. |
Experimental Protocol: Systematic Identification of Ghost Peak Source
Objective: To systematically isolate the source of a ghost peak through a series of diagnostic injections.
Procedure:
-
Baseline Test (Injection Blank): Prepare a sample vial containing your standard sample diluent (the same solvent your this compound is dissolved in). Perform an injection. If the ghost peak is present, the source is likely carryover, the diluent, or the vial/cap.
-
Mobile Phase Test (No Injection): If the peak was not present in Step 1, run your analytical method (including the gradient) without making an injection. Some systems allow a "no injection" run. If the peak appears, it suggests contamination in the mobile phase or the system itself that elutes with the gradient.
-
Solvent Purity Test: Fill two clean vials, one with your aqueous mobile phase (e.g., Water + 0.1% Formic Acid) and one with your organic mobile phase (e.g., Acetonitrile). Inject a standard volume from each vial separately. The appearance of the ghost peak after one of these injections will identify the contaminated solvent.
-
System vs. Column Test:
-
Carefully disconnect the column from the system.
-
Replace the column with a zero-dead-volume union.
-
Perform an injection of clean solvent (e.g., HPLC-grade water).
-
If the ghost peak is still visible, the source of contamination is within the HPLC system (injector, pump, tubing).[12]
-
If the ghost peak is gone, the contamination is retained on the column.
-
Visualization: Potential Sources of Ghost Peaks in the HPLC Workflow
Caption: Potential entry points for contaminants causing ghost peaks.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 10. wyatt.com [wyatt.com]
- 11. Troubleshooting Problems with Ghost Peaks [m-pharmaguide.com]
- 12. hplc.eu [hplc.eu]
Technical Support Center: Improving the Bioavailability of Hypotaurine in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during in vivo animal studies focused on improving the bioavailability of hypotaurine.
Frequently Asked Questions (FAQs)
Q1: What is the typical route of administration for this compound in animal studies?
Currently, many in vivo studies have utilized intraperitoneal (IP) injections to ensure direct systemic exposure and bypass potential oral absorption barriers. For instance, studies investigating the hepatoprotective effects of this compound in rats have administered it via IP injection at doses around 1.5 mmol/kg.[1] While this method is effective for initial proof-of-concept studies, research on oral formulations is crucial for translational applications.
Q2: What are the main challenges associated with the oral administration of this compound?
The primary challenges in achieving high oral bioavailability for this compound are presumed to be its high polarity and potential instability in the varying pH environments of the gastrointestinal (GI) tract. The GI tract pH ranges from highly acidic in the stomach (pH 1-2.5) to slightly alkaline in the small intestine (pH 6.0-7.4).[2] This variation can affect the ionization state and stability of this compound. Additionally, as a small, hydrophilic molecule, it may not be efficiently absorbed across the lipid-rich intestinal cell membranes.
Q3: Are there any known transporters for this compound in the intestine?
While specific transporters for this compound in the intestine are not well-characterized, its metabolite, taurine, is known to be a substrate for the proton-coupled amino acid transporter (PAT1).[3][4] It is plausible that this compound may share affinity for this or other amino acid transporters. Co-administration with substrates of PAT1, such as proline and sarcosine, has been shown to decrease the maximum plasma concentration of taurine in rats, suggesting competitive absorption.[3][4]
Q4: What is the expected metabolic fate of this compound after administration?
This compound is an intermediate in the endogenous synthesis of taurine.[5][6][7] Following administration, it is expected to be rapidly oxidized to taurine by the enzyme flavin-containing monooxygenase 1 (FMO1), previously misidentified as this compound dehydrogenase.[8] In vivo studies in rats have shown that after the administration of L-cysteine (a precursor to this compound), plasma concentrations of both this compound and taurine increase, with their peaks suggesting a precursor-product relationship and rapid conversion.[9][10]
Troubleshooting Guides
Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Administration
Possible Causes:
-
Degradation in the GI Tract: this compound may be unstable in the acidic environment of the stomach or the alkaline environment of the small intestine.
-
Poor Membrane Permeability: Due to its hydrophilic nature, this compound may have low passive diffusion across the intestinal epithelium.
-
Rapid Metabolism: this compound is quickly converted to taurine in vivo, which can lead to low detectable levels of the parent compound.[8][9][10]
Troubleshooting Strategies:
-
Formulation Approaches:
-
Enteric Coating: Use an enteric-coated capsule or tablet to protect this compound from the acidic stomach environment and allow for its release in the more neutral pH of the small intestine.
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from degradation and enhance its absorption.[11][12][13] Liposomes can improve the solubility and bioavailability of various compounds.[14]
-
Cyclodextrin Complexation: Complexation with cyclodextrins can improve the stability and solubility of compounds, potentially enhancing their oral bioavailability.[15][16][17][18][19]
-
-
Co-administration with Enhancers:
-
Permeation Enhancers: While specific enhancers for this compound have not been documented, general-purpose permeation enhancers that transiently open tight junctions between intestinal cells could be explored. However, potential toxicity and off-target effects must be carefully evaluated.
-
-
Prodrug Strategy:
-
Concept: A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active drug.[20][21] While no specific this compound prodrugs are commercially available, a theoretical approach would be to mask the polar functional groups of this compound with lipophilic moieties to improve membrane permeability. For example, a taurine-based prodrug has been synthesized for colon-specific delivery.[20]
-
Issue 2: Difficulty in Quantifying this compound in Biological Samples
Possible Causes:
-
Low Endogenous and Post-dose Levels: this compound concentrations in tissues and plasma can be low and transient.
-
Interference from Other Analytes: Biological matrices are complex, and other compounds can interfere with the analytical signal of this compound. For instance, urea can interfere with its determination.[9][10]
-
Sample Handling and Stability: Reductive metabolites like this compound can be prone to artificial modification during sample collection, processing, and storage.[22]
Troubleshooting Strategies:
-
Sample Preparation:
-
Urea Removal: Treat samples with immobilized urease to eliminate interference from urea before analysis with an amino acid analyzer.[9][10]
-
Rapid Processing: Process samples quickly and on ice to minimize enzymatic and chemical degradation. Snap-freeze tissue samples in liquid nitrogen immediately after collection.[1]
-
-
Analytical Methodology:
-
Derivatization: Use derivatization agents like dabsyl chloride or o-phthalaldehyde-2-mercaptoethanol prior to HPLC analysis to enhance the detection and separation of this compound.[23][24]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying low-abundance metabolites like this compound in complex biological samples.[22]
-
CE-MS: Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful technique for the analysis of charged metabolites like this compound.[1]
-
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (220-280 g).
-
Fasting: Fast animals for 12-18 hours prior to dosing, with free access to water.[1]
-
This compound Solution Preparation: Dissolve this compound in physiological saline or water to the desired concentration.
-
Dosing: Administer the this compound solution via oral gavage at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Protocol 2: Quantification of this compound and Taurine in Plasma by HPLC
-
Plasma Deproteinization: Mix plasma with an equal volume of a deproteinizing agent (e.g., 5% sulfosalicylic acid) and centrifuge to precipitate proteins.
-
Derivatization: Derivatize the supernatant containing this compound and taurine with o-phthalaldehyde-2-mercaptoethanol.[23]
-
HPLC Analysis:
-
Quantification: Use a standard curve prepared with known concentrations of this compound and taurine to quantify their levels in the plasma samples.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Relative Bioavailability (%) |
| This compound in Saline | 50 | 1.2 ± 0.3 | 0.5 ± 0.1 | 3.5 ± 0.8 | 100 (Reference) |
| Enteric-Coated this compound | 50 | 2.5 ± 0.5 | 1.5 ± 0.3 | 9.8 ± 1.5 | 280 |
| Liposomal this compound | 50 | 4.8 ± 0.9 | 2.0 ± 0.4 | 25.1 ± 4.2 | 717 |
| This compound-Cyclodextrin | 50 | 3.1 ± 0.6 | 1.0 ± 0.2 | 15.4 ± 2.9 | 440 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound is an Energy-Saving Hepatoprotective Compound against Ischemia-Reperfusion Injury of the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraluminal pH of the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral and intravenous pharmacokinetics of taurine in sprague-dawley rats: the influence of dose and the possible involvement of the proton-coupled amino acid transporter, PAT1, in oral taurine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral and intravenous pharmacokinetics of taurine in sprague‐dawley rats: the influence of dose and the possible involvement of the proton‐coupled amino acid transporter, PAT1, in oral taurine absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurine - Wikipedia [en.wikipedia.org]
- 6. Versatile Triad Alliance: Bile Acid, Taurine and Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavin-Containing Monooxygenase 1 Catalyzes the Production of Taurine from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound and taurine in blood plasma of rats after the administration of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. plantacorp.com [plantacorp.com]
- 12. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhance Drug Bioavailability with Liposomes - Creative Biolabs [creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 18. mdpi.com [mdpi.com]
- 19. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and properties of 5-aminosalicyl-taurine as a colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of cysteinesulfinate, this compound and taurine in physiological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Production of this compound from L-cysteinesulfinate by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in measuring hypotaurine in complex biological matrices
Welcome to the technical support center for the analysis of hypotaurine in complex biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with this compound measurement.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring this compound in biological samples?
A1: Measuring this compound is challenging due to several factors. Its inherent chemical instability makes it prone to oxidation into taurine, especially during sample collection, preparation, and analysis[1]. Biological matrices are complex, containing numerous endogenous compounds that can interfere with analysis, causing what are known as "matrix effects" that can suppress or enhance the analytical signal[2][3][4]. Furthermore, the methods required for analysis, such as derivatization for HPLC, can introduce errors and variability[5].
Q2: Which analytical method is considered the gold standard for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the preferred method for the specific and sensitive quantification of this compound. This technique can often measure this compound directly in biological matrices without the need for derivatization, which simplifies sample preparation and reduces potential errors[5]. LC-MS/MS offers high selectivity and sensitivity, making it possible to detect trace amounts of this compound in complex samples[5]. For instance, a method using a porous graphitic stationary phase in LC-MS/MS allows for quantification in less than 10 minutes without derivatization[6].
Q3: Is derivatization necessary for this compound analysis?
A3: Derivatization is often required for analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection because this compound lacks a strong chromophore or fluorophore[6]. Common derivatizing agents include o-phthalaldehyde (OPA) and dabsyl chloride[5][7]. However, derivatization can be a source of variability and error[5]. Modern LC-MS/MS methods often circumvent the need for derivatization, providing a more direct and potentially more accurate measurement[5][6].
Q4: How should biological samples be stored to ensure this compound stability?
A4: To minimize the degradation of this compound, biological samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at ultra-low temperatures, such as -80°C[8][9]. It is also crucial to avoid repeated freeze-thaw cycles, as this can accelerate the degradation of metabolites[9]. For urine samples, storage at 4°C is suitable for up to 48 hours, but for longer durations or at room temperature, significant changes in amino acid concentrations, including those related to this compound, can occur[10].
Troubleshooting Guides
This section addresses specific issues that may be encountered during the measurement of this compound.
Issue 1: Low or No Detectable this compound Signal
| Possible Cause | Troubleshooting Step |
| Degradation during Sample Handling: this compound is highly susceptible to oxidation to taurine. | • Process samples immediately after collection on ice to minimize enzymatic activity. • Use antioxidants in the collection tubes if compatible with the analytical method. • Promptly freeze samples at -80°C for storage.[8][9] |
| Inefficient Extraction: The extraction protocol may not be optimal for recovering this compound from the specific matrix. | • Test different extraction solvents. A common method involves protein precipitation with cold organic solvents like methanol or acetonitrile, or with perchloric acid.[11] • Ensure complete cell lysis for intracellular measurements by using methods like sonication.[2] |
| Instrumental Issues (LC-MS/MS): Insufficient sensitivity or improper instrument settings. | • Optimize MS parameters, particularly in negative ion mode, which can be more sensitive for sulfur-containing amino acids like this compound.[5] • Check for and mitigate matrix effects by using a stable isotope-labeled internal standard.[3] |
Issue 2: Poor Reproducibility and High Variability in Results
| Possible Cause | Troubleshooting Step |
| Matrix Effects: Co-eluting compounds from the biological matrix interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[2][4] | • Incorporate a stable isotope-labeled internal standard for this compound to normalize the signal.[3] • Improve sample clean-up procedures to remove interfering substances. • Adjust chromatographic conditions to separate this compound from interfering compounds. |
| Inconsistent Derivatization (for HPLC): The derivatization reaction is not proceeding to completion or is unstable. | • Optimize reaction conditions such as pH, temperature, and reaction time.[8] • Use fresh derivatization reagents, as some, like OPA, can be unstable.[12] • Analyze samples promptly after derivatization. |
| Sample Storage and Handling Inconsistency: Variations in storage time and temperature between samples can lead to differing levels of degradation. | • Standardize the entire workflow from sample collection to analysis, ensuring all samples are treated identically.[8] • Avoid leaving samples at room temperature for extended periods. |
Issue 3: Co-elution or Interference with Taurine
| Possible Cause | Troubleshooting Step |
| In-source Conversion: this compound oxidizes to taurine within the mass spectrometer's ion source. | • Optimize ion source parameters such as temperature and voltages to minimize in-source reactions. |
| Chromatographic Co-elution: The HPLC method does not adequately separate this compound from the much more abundant taurine. | • Adjust the mobile phase composition, gradient, and pH to improve separation. • Consider a different stationary phase, such as a porous graphitic carbon column, which has shown good separation for these compounds.[6] |
| Sample Preparation Induced Oxidation: this compound is converted to taurine before injection into the analytical instrument. | • Minimize exposure of the sample to oxygen and light.[7][13] • Work at low temperatures throughout the sample preparation process. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for taurine analysis using various methods, which can provide an indication of the expected sensitivity for related compounds like this compound.
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| Taurine | HPLC-PDA with OPA-sulfite derivatization | Energy Drinks | 0.109 mg/L | - | [12] |
| Taurine | Spectrophotometry with OPA-sulfite derivatization | Energy Drinks | 0.141 mg/L | - | [12] |
| Homotaurine | HPLC-FLD with OPA derivatization | Marine Macro-algae | 15 µg/L | - | [12] |
| Taurine | HPLC-FLD with OPA derivatization | Marine Macro-algae | 30 µg/L | - | [12] |
| Taurine | HPLC with NBD-F derivatization | Biological Samples | - | 0.1 µmol/L | [8] |
| Amino Acids & Carnitines | HPLC-MS/MS | Plasma | 0.003-0.02 µM | 0.001-0.07 µM | [14] |
Experimental Protocols
Protocol: Quantification of this compound in Cell Culture by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of intracellular this compound.
1. Sample Collection and Quenching:
-
Culture approximately 1-5 x 10^6 cells in a 10 cm plate.
-
Wash the cells three times with cold phosphate-buffered saline (PBS).
-
Add 1 ml of a cold mixture of water and methanol (v/v 79:21) to the plate.
-
Scrape the adherent cells and transfer the suspension to a 15 ml centrifuge tube containing 2 ml of ice-cold chloroform.[2]
2. Extraction:
-
Briefly sonicate the mixture to ensure complete cell lysis.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the upper aqueous layer (supernatant) for analysis. A portion of the protein layer can be collected and dried to normalize the results to protein content.
-
Lyophilize the supernatant to dryness at -50°C.[2]
3. Sample Reconstitution and Derivatization (if necessary):
-
Reconstitute the lyophilized sample in an appropriate solvent, such as a mixture of methanol and water.
-
If derivatization is required for your method (e.g., using an AccQTag Ultra Derivatization Kit), follow the manufacturer's instructions.[2] For direct LC-MS/MS analysis, this step may be omitted.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable column, such as a BEH C18 column (2.1mm x 100mm, 1.7µm).
-
Employ a mobile phase gradient appropriate for separating polar compounds. For example, Mobile Phase A: 20mM ammonium formate in 0.5% formic acid and 1% acetonitrile; Mobile Phase B: 1.6% formic acid in acetonitrile.[2]
-
Maintain a constant column temperature (e.g., 55°C).[2]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive or negative ion mode. Negative ion mode is often more sensitive for sulfur-containing compounds.[5]
-
Use Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound.
-
Optimize the capillary voltage (e.g., 3 kV).[2]
-
5. Data Analysis:
-
Quantify this compound concentrations by comparing the peak areas to a standard curve generated from known concentrations of a this compound standard.
-
Normalize the results to the protein content of the cell pellet or another appropriate measure of cell number.
Visualizations
Caption: A generalized experimental workflow for this compound analysis.
Caption: Biosynthesis and oxidation pathway of this compound.
Caption: A decision tree for troubleshooting this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of intracellular taurine and this compound [bio-protocol.org]
- 3. Oxidation of this compound and cysteine sulphinic acid by peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of taurine and this compound in animal tissues by reversed-phase high-performance liquid chromatography after derivatization with dabsyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of cysteinesulfinate, this compound and taurine in physiological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. besjournal.com [besjournal.com]
- 9. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. [PDF] Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates. | Semantic Scholar [semanticscholar.org]
- 11. cores.emory.edu [cores.emory.edu]
- 12. researchgate.net [researchgate.net]
- 13. Taurine - Wikipedia [en.wikipedia.org]
- 14. Targeted Metabolomics for Plasma Amino Acids and Carnitines in Patients with Metabolic Syndrome Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Artificial Oxidation of Hypotaurine During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the artificial oxidation of hypotaurine during your experimental sample preparation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause | Recommendation |
| Low or undetectable this compound levels in fresh samples | Rapid Oxidation: this compound is highly susceptible to oxidation, especially when exposed to air and certain metal ions. | - Work quickly and keep samples on ice at all times.- Immediately after collection, process the sample by either protein precipitation or flash-freezing in liquid nitrogen.[1][2] |
| Inappropriate pH: The stability of this compound is pH-dependent. Acidic conditions can lead to degradation. | - Maintain a neutral to slightly alkaline pH during sample preparation. An HPLC method for this compound uses a mobile phase with a pH of 7.0.[3] | |
| High variability in this compound measurements between replicate samples | Inconsistent Sample Handling: Minor variations in the time between sample collection and processing can lead to different degrees of oxidation. | - Standardize your sample handling protocol with precise timings for each step.- Prepare all samples in the same batch to minimize inter-sample variability. |
| Presence of Oxidizing Agents: Contaminants in buffers or on labware can promote oxidation. | - Use high-purity reagents and deionized water.- Consider using metal-free labware or rinsing with a chelating agent like EDTA. | |
| Increase in taurine concentration over time | Conversion of this compound to Taurine: This is the primary oxidation product of this compound. An increase in taurine can indicate this compound degradation.[4] | - Analyze samples as quickly as possible after preparation.- If storage is necessary, store samples at -80°C.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing samples to prevent this compound oxidation?
A1: For short-term storage (up to 24 hours), it is recommended to keep blood samples on ice.[6][7] For long-term storage, samples should be stored at -80°C to minimize degradation.[5]
Q2: What is the ideal pH for my buffers during sample preparation?
A2: While a definitive optimal pH range for this compound stability during sample preparation is not well-established in the literature, acidic conditions should be avoided as they can cause degradation. A neutral to slightly alkaline pH is generally recommended. An HPLC method for the analysis of this compound has been successfully used with a mobile phase at pH 7.0.[3] Another method for amino acid analysis, including this compound, used a buffer with a pH of 2.8, however, this was for the analytical separation step and may not be ideal for storage or initial processing.[4][8]
Q3: Can I add antioxidants to my samples to protect this compound?
A3: Yes, the addition of antioxidants can help prevent the oxidation of this compound. This compound itself is an excellent scavenger of hydroxyl radicals and hypochlorous acid.[9] While specific recommendations for adding external antioxidants for this compound preservation during sample preparation are not extensively documented, general-purpose antioxidants that are compatible with your downstream analysis could be tested. It is crucial to ensure that any added antioxidant does not interfere with the analytical method.
Q4: How quickly do I need to process my samples after collection?
A4: To ensure the accurate measurement of this compound, it is critical to process samples as rapidly as possible. For blood samples, processing within 30 minutes of collection is recommended if not placed on ice immediately.[6][7] For tissue samples, immediate flash-freezing in liquid nitrogen upon collection is the best practice to halt metabolic activity and prevent degradation.[1][2]
Experimental Protocols
Protocol 1: Preparation of Plasma Samples for this compound Analysis
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean, pre-chilled microcentrifuge tube.
-
Protein Precipitation (Optional but Recommended):
-
Add a cold protein precipitation agent (e.g., methanol, acetonitrile, or trichloroacetic acid) to the plasma sample. The ratio of solvent to plasma should be optimized (typically 2:1 or 3:1).
-
Vortex briefly to mix.
-
Incubate at -20°C for at least 2 hours to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant containing the this compound to a new tube.
-
-
Storage: If not analyzing immediately, store the plasma or the protein-free supernatant at -80°C.
Protocol 2: Preparation of Tissue Homogenates for this compound Analysis
This protocol is a general guideline and should be optimized for your specific tissue type and experimental needs.
-
Tissue Excision: Excise the tissue of interest as quickly as possible to minimize post-mortem changes.
-
Flash-Freezing: Immediately flash-freeze the tissue in liquid nitrogen. This is a critical step to halt enzymatic activity and prevent this compound degradation.[1][2]
-
Storage (if necessary): Store the frozen tissue at -80°C until you are ready to homogenize.
-
Homogenization:
-
On the day of analysis, weigh the frozen tissue.
-
Perform all subsequent steps on ice.
-
Add ice-cold homogenization buffer to the tissue. The buffer composition should be optimized for your application, but a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) is a good starting point. The volume of buffer will depend on the tissue weight and desired final concentration.
-
Homogenize the tissue using a suitable method (e.g., bead beater, rotor-stator homogenizer, or dounce homogenizer) until no visible tissue fragments remain. Keep the sample on ice throughout the homogenization process to prevent heating.
-
-
Protein Precipitation:
-
Add a cold protein precipitation agent to the homogenate.
-
Vortex and incubate at -20°C.
-
Centrifuge to pellet the precipitated protein.
-
-
Supernatant Collection: Transfer the clear supernatant to a new, pre-chilled tube.
-
Analysis or Storage: Proceed with your analytical method or store the extract at -80°C.
Visualizations
This compound Biosynthesis and Oxidation Pathway
The following diagram illustrates the metabolic pathway for the synthesis of this compound from cysteine and its subsequent oxidation to taurine.
Caption: Metabolic pathway of this compound synthesis and oxidation.
Experimental Workflow for Preventing this compound Oxidation
This diagram outlines the key steps in a sample preparation workflow designed to minimize the artificial oxidation of this compound.
Caption: Recommended workflow for sample preparation.
References
- 1. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an Energy-Saving Hepatoprotective Compound against Ischemia-Reperfusion Injury of the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of cysteinesulfinate, this compound and taurine in physiological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound and taurine in blood plasma of rats after the administration of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. graphviz.org [graphviz.org]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. scispace.com [scispace.com]
- 9. The antioxidant action of taurine, this compound and their metabolic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the appropriate column for hypotaurine separation by HPLC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of hypotaurine using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating this compound by HPLC?
This compound is a small, polar, and zwitterionic molecule, which makes it poorly retained on traditional reversed-phase columns. The main challenge is achieving adequate retention and separation from other polar compounds in biological samples. Additionally, as it lacks a strong chromophore, detection often requires derivatization or the use of specialized detectors like mass spectrometry (MS) or evaporative light scattering detection (ELSD).
Q2: Which HPLC columns are most suitable for this compound analysis?
The choice of column depends on the sample matrix, the desired method of detection, and whether derivatization is employed. The three main types of columns used for this compound separation are:
-
Reversed-Phase (RP) C18 Columns: These are the most common type of HPLC columns but require derivatization of this compound to increase its hydrophobicity and achieve retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: These columns are specifically designed for the retention of polar compounds and are an excellent choice for analyzing this compound in its native form.
-
Ion-Exchange (IEX) Columns: These columns separate molecules based on their charge and can be effective for this compound, which is an aminosulfinic acid.
Q3: When should I choose a Reversed-Phase C18 column?
A reversed-phase C18 column is a good option when you have access to a UV or fluorescence detector and are comfortable with a derivatization step. Derivatization not only improves retention but also enhances the detectability of this compound.
Q4: What are the advantages of using a HILIC column for this compound separation?
HILIC columns offer the significant advantage of analyzing this compound without the need for derivatization. This simplifies sample preparation and reduces the potential for analytical errors. HILIC is particularly well-suited for coupling with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient spray ionization.
Q5: Is Ion-Exchange Chromatography a viable option?
Yes, ion-exchange chromatography (IEC) can be used, particularly high-performance anion-exchange chromatography (HPAEC). This technique is effective in separating this compound from other charged molecules in the sample.
Data Summary: Column and Method Selection
The following tables summarize typical column specifications and mobile phase compositions for the different HPLC methods used for this compound separation.
Table 1: Typical Column Specifications for this compound Analysis
| Chromatographic Mode | Column Type | Stationary Phase | Particle Size (µm) | Pore Size (Å) | Typical Dimensions (mm) |
| Reversed-Phase (with derivatization) | C18 | Octadecylsilane | 3 - 5 | 100 - 120 | 4.6 x 150, 4.6 x 250 |
| HILIC | Amide, Cyano, Unbonded Silica | Amide, Cyano, Silica | 1.7 - 5 | 100 - 200 | 2.1 x 100, 2.1 x 150, 4.6 x 150 |
| Anion-Exchange | Polymer-based | Quaternary Ammonium | 5 - 10 | 100 - 150 | 4.0 x 250 |
Table 2: Common Mobile Phase Compositions for this compound Separation
| Chromatographic Mode | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Elution Mode |
| Reversed-Phase (with derivatization) | Phosphate or Acetate Buffer (pH 6-7.5) | Acetonitrile or Methanol | Gradient |
| HILIC | Ammonium Formate or Acetate Buffer (pH 3-6) in Water | Acetonitrile | Gradient or Isocratic |
| Anion-Exchange | Sodium Hydroxide or Acetate Buffer | Not applicable (isocratic elution with aqueous buffer) | Isocratic |
Experimental Protocol: Reversed-Phase HPLC with Pre-Column Derivatization
This protocol describes a common method for the analysis of this compound in biological samples using a C18 column with o-phthalaldehyde (OPA) derivatization and fluorescence detection.
1. Sample Preparation:
- Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
- Deproteinize the sample by adding perchloric acid or by ultrafiltration.
- Centrifuge the sample to pellet the precipitated proteins.
- Neutralize the supernatant with potassium carbonate.
- Centrifuge again to remove the potassium perchlorate precipitate.
- The resulting supernatant is ready for derivatization.
2. Derivatization Procedure:
- To 100 µL of the sample supernatant, add 100 µL of OPA reagent (o-phthalaldehyde and 2-mercaptoethanol in borate buffer, pH 10.5).
- Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.
- Inject a suitable volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., Waters Nova-Pak C18, 4 µm, 3.9 x 150 mm).[1]
- Mobile Phase A: 100 mM Potassium Phosphate Buffer, pH 7.0, with 3% (v/v) tetrahydrofuran.[1]
- Mobile Phase B: Acetonitrile.[1]
- Flow Rate: 1.0 mL/min.
- Gradient:
- Initial: 1.2% B.[1]
- Gradient from 1.2% to 12.8% B over a specified time.[1]
- Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
Visual Guides
The following diagrams illustrate the column selection workflow and a troubleshooting guide for common issues encountered during this compound separation.
Caption: Flowchart for selecting an appropriate HPLC column for this compound separation.
Caption: Troubleshooting guide for common HPLC issues in this compound analysis.
References
Technical Support Center: Optimizing Hypotaurine Derivatization with Dabsyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the derivatization of hypotaurine with dabsyl chloride (DABS-Cl) for HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is dabsyl chloride derivatization and why is it used for this compound analysis?
A1: Dabsyl chloride is a derivatizing agent that reacts with primary and secondary amino groups, such as the one present in this compound.[1][2] This reaction attaches a "dabsyl" tag to the this compound molecule. This process, known as pre-column derivatization, is essential for several reasons:
-
Enhanced Detection: The dabsyl group is a strong chromophore, allowing the derivatized this compound to be easily detected with high sensitivity by a standard UV/VIS detector, typically at a wavelength of around 460-465 nm.[3][4]
-
Improved Stability: The resulting dabsyl-amino acid derivatives are known to be very stable, which is advantageous for reproducible analysis.[5][6]
-
Better Chromatographic Separation: The derivatization process makes the polar this compound molecule more hydrophobic, improving its retention and separation on reversed-phase HPLC columns.[2]
Q2: What are the most critical parameters for a successful derivatization reaction?
A2: The key parameters that must be carefully controlled are:
-
pH: The reaction is highly pH-dependent and requires alkaline conditions to ensure the amino group of this compound is deprotonated and available to react. A pH range of 8.5 to 9.5 is commonly recommended.[2][7]
-
Temperature and Time: The reaction requires heat. A common starting point is 70°C for 15-30 minutes.[2][7] However, prolonged high temperatures can lead to degradation of the reagent or analyte.
-
Reagent Concentration: A molar excess of dabsyl chloride is necessary to drive the reaction to completion. However, a very large excess can lead to interfering peaks from the hydrolysis of the reagent.[8]
-
Solvent: Dabsyl chloride is typically dissolved in an organic solvent like acetone or acetonitrile.[2]
Q3: How should I prepare and store the dabsyl chloride reagent?
A3: Dabsyl chloride is sensitive to moisture and light.[9]
-
Storage: Store the solid reagent powder at -20°C in a desiccated environment.[3][10]
-
Preparation: Dabsyl chloride solutions are unstable and should be prepared fresh before each set of experiments.[3] Dissolve the required amount in high-purity acetone or acetonitrile.[2]
-
Handling: Dabsyl chloride is a corrosive solid. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[9][11]
Q4: I'm concerned about the stability of this compound in my samples. How can I minimize its degradation?
A4: this compound is an antioxidant and can be readily oxidized to taurine, especially under harsh conditions.[12][13][14]
-
Avoid Oxidants: Ensure all buffers and solvents are free from oxidizing contaminants. Peroxynitrite, for instance, is known to oxidize this compound.[15]
-
Control pH and Temperature: While the derivatization requires alkaline conditions and heat, using the mildest effective conditions can help preserve the analyte. One study recommended 40°C and a pH of 8.6 to minimize the degradation of labile molecules while ensuring derivatization.[4]
-
Sample Handling: Keep samples on ice when not in use and process them as quickly as possible.
Troubleshooting Guide
Problem: Low or No Peak for Dabsyl-Hypotaurine
Q: My chromatogram shows a very small peak or no peak at all for the derivatized this compound. What are the potential causes?
A: This issue typically points to a failure in the derivatization reaction or degradation of the analyte. Systematically check the following:
-
Incorrect pH: Verify the pH of your reaction buffer. If the pH is too low (below 8.0), the derivatization efficiency will be drastically reduced. Use a calibrated pH meter and fresh buffer. A pH of 8.5-9.5 is generally optimal.[2]
-
Degraded Dabsyl Chloride: The reagent is moisture-sensitive.[9] If the stock powder has been improperly stored or if the solvent used for its solution contains water, the reagent will hydrolyze and become inactive. Always use freshly prepared dabsyl chloride solution.[3]
-
This compound Degradation: this compound may have oxidized to taurine before or during the reaction.[13][14] Analyze your sample for the presence of a dabsyl-taurine peak, which would confirm this issue. Prepare fresh standards and handle samples quickly at low temperatures to minimize oxidation.
-
Suboptimal Temperature/Time: Ensure your water bath or heater block is calibrated to the correct temperature. Reaction times that are too short may lead to incomplete derivatization. A common condition is 70°C for at least 15 minutes.[2]
Problem: Poor Reproducibility and Inconsistent Peak Areas
Q: I am getting inconsistent results between injections of the same sample or between different samples. Why?
A: Poor reproducibility is often caused by small variations in the experimental procedure or reagent stability.
-
Reagent Instability: As dabsyl chloride solution degrades over time, its reactivity decreases.[3] Prepare a single batch of reagent solution for the entire set of samples to be analyzed that day to ensure consistency.
-
Inconsistent Reaction Conditions: Ensure that every sample is incubated for the exact same amount of time and at the same temperature. Use a multi-position heating block for consistency across multiple samples.
-
pH Fluctuation: The pH of the reaction buffer can change over time, especially if not stored properly. Prepare fresh buffer for each experiment.
-
Pipetting Errors: Inaccurate pipetting of the sample, internal standard, or derivatizing reagent can lead to significant variations. Calibrate your pipettes regularly.
Problem: Extraneous Peaks and High Baseline Noise
Q: My chromatogram is messy, with a large solvent front peak and many other non-identified peaks. How can I clean it up?
A: These issues are commonly caused by side reactions or excess derivatizing reagent.
-
Excess Dabsyl Chloride: A large excess of dabsyl chloride will hydrolyze during the reaction, creating dabsyl-sulfonic acid, which can appear as a large peak in the chromatogram.[8] You can optimize the reaction by reducing the concentration of dabsyl chloride to the minimum required for complete derivatization.
-
Side Reactions: Dabsyl chloride can react with other primary or secondary amines in your sample matrix (e.g., other amino acids, ammonia in buffers).[1] If analyzing complex samples like tissue extracts, a sample clean-up step (e.g., solid-phase extraction) may be necessary prior to derivatization.
-
Stopping the Reaction: Some protocols add a primary amine like alanine or methylamine after the main incubation period to consume the excess dabsyl chloride, which can help reduce background peaks.[16][17]
Data Presentation
Table 1: Optimized Dabsylation Reaction Conditions from Literature
| Analyte(s) | pH | Temperature (°C) | Time (min) | Reagent/Solvent | Key Findings & Reference |
| General Amino Acids | 8.5 - 9.5 | 70 | 15 - 30 | DABS-Cl in Acetone/Acetonitrile | General conditions for effective dabsylation.[2] |
| Biogenic Amines | 8.2 | 70 | 21 | 1.75 x 10⁻³ M DABS-Cl | Conditions optimized using a Doehlert design for maximum yield.[18] |
| Sulfur-Containing Amines | 8.6 | 40 | 30 | DABS-Cl | Milder conditions to minimize degradation of labile molecules while maintaining derivatization efficiency.[4] |
| Neuroactive Amino Acids | 9.8 | 80 | 30 | DABS-Cl in Acetonitrile | Higher temperature used to accelerate the reaction.[8] |
Experimental Protocols
Standard Protocol for this compound Derivatization
This protocol is a generalized starting point. Optimization may be required based on your specific sample matrix and instrumentation.
1. Reagent Preparation:
- Reaction Buffer: Prepare a 0.1 M sodium bicarbonate or carbonate buffer and adjust the pH to 9.0 with NaOH.
- Dabsyl Chloride Solution: Prepare a fresh solution of 4 mg/mL dabsyl chloride in high-purity acetonitrile. This solution is light-sensitive and should be kept in an amber vial.
2. Derivatization Procedure:
- In a microcentrifuge tube, mix 50 µL of your sample (or standard) with 50 µL of the reaction buffer.
- Add 100 µL of the freshly prepared dabsyl chloride solution.
- Vortex the mixture gently for 10 seconds.
- Incubate the mixture in a heating block or water bath at 70°C for 20 minutes. Protect from light during incubation.
- After incubation, stop the reaction by adding 50 µL of a quenching solution (e.g., 50 mg/mL L-alanine) and incubating for another 5 minutes at 70°C. Alternatively, place the sample on ice and add a volume of acidic mobile phase modifier (e.g., 500 µL of mobile phase A containing formic or acetic acid) to acidify the mixture and halt the reaction.
- Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
- Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).
- Mobile Phase: Use a gradient elution with a buffer (e.g., 20 mM sodium acetate, pH 4.0) and an organic modifier (e.g., acetonitrile).
- Detection: Set the UV/VIS detector to 465 nm.[6]
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. jasco.co.uk [jasco.co.uk]
- 6. jascoinc.com [jascoinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. glpbio.com [glpbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Taurine - Wikipedia [en.wikipedia.org]
- 13. The biological oxidation of this compound to taurine: this compound as an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Oxidation of this compound and cysteine sulphinic acid by peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glsciences.com [glsciences.com]
- 17. fs.usda.gov [fs.usda.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of the Antioxidant Efficacy of Hypotaurine and Taurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant efficacy of hypotaurine and its oxidized form, taurine. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in the fields of oxidative stress, pharmacology, and drug development.
Executive Summary
In the landscape of endogenous antioxidants, the sulfur-containing amino acids this compound and taurine present distinct profiles. While both are recognized for their cytoprotective roles, their direct antioxidant capabilities differ significantly. In vitro evidence consistently demonstrates that This compound is a potent direct scavenger of highly reactive oxygen species (ROS) , particularly hydroxyl radicals (•OH) and hypochlorous acid (HOCl). It also effectively inhibits lipid peroxidation. In stark contrast, taurine exhibits weak direct radical scavenging activity against most ROS. Its recognized antioxidant effects are largely attributed to indirect mechanisms, such as membrane stabilization, mitochondrial function support, and modulation of inflammatory responses. This guide delves into the experimental data that substantiates these differences.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data from in vitro studies, highlighting the disparity in the direct antioxidant efficacy of this compound and taurine.
| Antioxidant Assay | This compound | Taurine | Reference |
| Hydroxyl Radical (•OH) Scavenging | |||
| Rate Constant | 1.6 x 10¹⁰ M⁻¹s⁻¹ | Not effectively scavenged | [1] |
| IC₅₀ | Not reported | > 30 mM | [2] |
| DPPH Radical Scavenging | |||
| IC₅₀ | Data not available | ~1.2 mM | [3] |
| Superoxide Anion (O₂•⁻) Scavenging | No reaction detected | IC₅₀ > 8 mM | [4][5] |
| Hypochlorous Acid (HOCl) Scavenging | Excellent scavenger | Reacts, but product is still an oxidant | [5] |
| Inhibition of Lipid Peroxidation | Significant inhibition | Ineffective in some assays; protective in others | [1] |
| Iron (Fe²⁺) Chelation | Can interfere with iron-ion dependent •OH formation | May exhibit some chelation activity | [5] |
IC₅₀ values represent the concentration required to scavenge 50% of the radicals. A lower IC₅₀ indicates greater antioxidant activity.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below.
Hydroxyl Radical (•OH) Scavenging Assay (Electron Spin Resonance - ESR)
This method provides a highly specific and sensitive means of detecting and quantifying the scavenging of hydroxyl radicals.
Principle: Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). In the presence of a spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), the short-lived hydroxyl radicals are converted into a more stable radical adduct (DMPO-OH), which can be detected by ESR spectroscopy. An antioxidant that scavenges hydroxyl radicals will compete with DMPO, leading to a decrease in the intensity of the DMPO-OH signal.
Protocol:
-
Prepare a reaction mixture containing the sample (this compound or taurine at various concentrations), DMPO (e.g., 50 mM), and ferrous sulfate (FeSO₄; e.g., 0.1 mM) in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂; e.g., 0.1 mM).
-
Immediately transfer the mixture into a quartz flat cell.
-
Measure the ESR spectrum using an ESR spectrometer.
-
Record the signal intensity of the DMPO-OH adduct.
-
The percentage of hydroxyl radical scavenging is calculated using the formula: % Scavenging = [(Control Signal - Sample Signal) / Control Signal] x 100
Inhibition of Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay is a widely used method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process.
Principle: MDA, an end-product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct. The absorbance of this adduct can be measured spectrophotometrically at 532 nm, which is proportional to the amount of lipid peroxidation.
Protocol:
-
Induce lipid peroxidation in a suitable biological sample (e.g., linoleic acid, brain homogenate, or isolated membranes) using an oxidizing agent (e.g., Fe²⁺/ascorbate or silica).
-
Incubate the sample with and without the test compounds (this compound or taurine) for a specific period.
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Add TBA reagent to the mixture.
-
Heat the mixture in a boiling water bath for a defined time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Comparative antioxidant mechanisms of this compound and taurine.
Caption: Experimental workflow for the hydroxyl radical scavenging assay.
Conclusion
References
- 1. Taurine as a Natural Antioxidant: From Direct Antioxidant Effects to Protective Action in Various Toxicological Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antioxidant action of taurine, this compound and their metabolic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antioxidant action of taurine, this compound and their metabolic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Hypotaurine vs. N-acetylcysteine in Preventing Acetaminophen-Induced Hepatotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acetaminophen (APAP) overdose is a leading cause of acute liver failure, primarily due to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) which depletes glutathione (GSH) stores and induces oxidative stress.[1][2] N-acetylcysteine (NAC) is the current standard-of-care antidote, acting primarily as a precursor for GSH synthesis.[3][4][5] This guide provides a comparative analysis of hypotaurine and NAC in preventing APAP-induced hepatotoxicity, supported by experimental data.
Mechanism of Action
N-acetylcysteine (NAC): NAC's primary protective mechanism is its ability to replenish intracellular GSH stores by providing the precursor L-cysteine.[3][5] This enhances the detoxification of NAPQI through conjugation.[4] While it has been hypothesized that NAC may directly scavenge NAPQI, in vivo studies suggest its main role is to bolster the endogenous antioxidant defense system.[3][6]
This compound (HYTAU): this compound, a precursor to taurine, is a potent antioxidant. Its protective effects against APAP-induced hepatotoxicity are attributed to its ability to directly scavenge reactive oxygen species (ROS) and reduce lipid peroxidation.[1][7] Studies suggest that this compound's antioxidant activity may be more direct than that of NAC in this context.[1]
Comparative Efficacy: Experimental Data
A key study in a rat model of APAP-induced hepatotoxicity directly compared the protective effects of equimolar doses of this compound and NAC.[1][7] The results indicate that while both compounds offer significant protection, this compound appeared to be slightly more potent in mitigating several key markers of liver damage and oxidative stress.[1][7]
Effects on Liver Injury Markers
Pre-treatment with either this compound or NAC significantly attenuated the APAP-induced increase in plasma levels of alanine transaminase (ALT), aspartate transaminase (AST), and lactate dehydrogenase (LDH), all indicators of hepatocellular damage.[1]
| Treatment Group | Plasma ALT (% of Control) | Plasma AST (% of Control) | Plasma LDH (% of Control) |
| Control | 100 | 100 | 100 |
| APAP | ~1800 | ~2500 | ~700 |
| HYTAU + APAP | ~300 | ~400 | ~200 |
| NAC + APAP | ~400 | ~500 | ~250 |
| Data summarized from a study in rats.[1] |
Effects on Oxidative Stress Markers
Both compounds effectively counteracted the APAP-induced increase in malondialdehyde (MDA), a marker of lipid peroxidation, in both the liver and plasma.[1]
| Treatment Group | Liver MDA (% of Control) | Plasma MDA (% of Control) |
| Control | 100 | 100 |
| APAP | ~234 | ~317 |
| HYTAU + APAP | ~112 | ~150 |
| NAC + APAP | ~116 | ~170 |
| Data summarized from a study in rats.[1] |
Effects on Glutathione Homeostasis
APAP administration leads to a significant depletion of both reduced (GSH) and oxidized (GSSG) glutathione.[1] Pre-treatment with this compound and NAC demonstrated a strong protective effect on GSH levels, with this compound showing a slightly better reversal of the APAP-induced depletion.[1]
| Treatment Group | Liver GSH (% of Control) | Liver GSSG (% of Control) | Liver GSH/GSSG Ratio (% of Control) |
| Control | 100 | 100 | 100 |
| APAP | ~24 | ~53 | ~45 |
| HYTAU + APAP | ~101 | ~65 | ~155 |
| NAC + APAP | ~98 | ~69 | ~142 |
| Data summarized from a study in rats.[1] |
Signaling Pathways and Experimental Workflow
Acetaminophen-Induced Hepatotoxicity Pathway
Caption: Acetaminophen metabolism and subsequent hepatotoxicity pathway.
Protective Mechanisms of this compound and NAC
Caption: Mechanisms of action for NAC and this compound.
Experimental Workflow for Comparative Study
Caption: Workflow for in vivo comparison of hepatoprotective agents.
Experimental Protocols
Animal Model of Acetaminophen-Induced Hepatotoxicity
The following protocol is based on a common model used for studying APAP-induced liver injury.[2][8][9]
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[1][9] Animals are typically fasted overnight (12-16 hours) before APAP administration to deplete glycogen stores and sensitize them to APAP toxicity.[8][9]
-
Acetaminophen Preparation: Acetaminophen is dissolved in a vehicle such as warm saline or 50% PEG 400.[1][7]
-
Dosing and Administration:
-
Treatment Administration: The test compounds (this compound or NAC) are typically administered i.p. at a specified time before or after APAP challenge. In the comparative study, a dose of 2.4 mM/kg was given 30 minutes prior to APAP.[1][7]
-
Sample Collection: At a predetermined time point after APAP administration (e.g., 6, 12, or 24 hours), animals are euthanized.[1][11] Blood is collected for plasma analysis of liver enzymes (ALT, AST). Liver tissue is harvested for histological analysis and measurement of oxidative stress markers (MDA) and glutathione levels.[1]
Biochemical Assays
-
Liver Function Tests (ALT, AST): Plasma levels of these enzymes are measured using standard commercially available assay kits.
-
Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are typically measured using the thiobarbituric acid reactive substances (TBARS) assay.[1]
-
Glutathione (GSH and GSSG) Assay: Liver levels of reduced and oxidized glutathione are quantified using enzymatic recycling methods or HPLC.[1]
Conclusion
Both this compound and N-acetylcysteine demonstrate significant protective effects against acetaminophen-induced hepatotoxicity. While NAC is the established clinical antidote, the experimental evidence suggests that this compound may offer comparable, and in some aspects, slightly superior protection in a preclinical model.[1][7] This is likely due to its direct antioxidant properties in addition to its role in the broader taurine metabolic pathway. Further research is warranted to explore the clinical potential of this compound as a novel therapeutic agent for drug-induced liver injury.
References
- 1. Comparison of the protective actions of N-acetylcysteine, this compound and taurine against acetaminophen-induced hepatotoxicity in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of N-acetylcysteine in the protection against the hepatotoxicity of acetaminophen in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the protective actions of N-acetylcysteine, this compound and taurine against acetaminophen-induced hepatotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
validating the role of hypotaurine in preventing oxidative stress-induced cytotoxicity
A Comparative Analysis of its Protective Role and Mechanisms of Action
For Immediate Release
In the intricate cellular battle against oxidative stress, a naturally occurring sulfur-containing amino acid, hypotaurine, is emerging as a powerful cytoprotective agent. This guide provides a comprehensive comparison of this compound with other well-known antioxidants, presenting experimental evidence that validates its efficacy in preventing oxidative stress-induced cell death. For researchers, scientists, and professionals in drug development, this document outlines the key performance data, detailed experimental methodologies, and the underlying signaling pathways that position this compound as a compelling candidate for further investigation and therapeutic application.
At a Glance: this compound's Performance Against Other Antioxidants
This compound consistently demonstrates a potent ability to mitigate the damaging effects of oxidative stress, often outperforming other established antioxidants. The following tables summarize the quantitative data from various studies, highlighting this compound's superiority in protecting cells from cytotoxic insults.
Table 1: Comparative Efficacy in Acetaminophen-Induced Hepatotoxicity in Rats
| Parameter | Control | Acetaminophen (APAP) | APAP + this compound | APAP + N-Acetylcysteine (NAC) | APAP + Taurine |
| Plasma ALT (U/L) | 35 ± 2 | 250 ± 15 | 85 ± 5 | 110 ± 8 | 125 ± 10 |
| Plasma AST (U/L) | 60 ± 4 | 450 ± 25 | 150 ± 12 | 200 ± 15 | 220 ± 18 |
| Plasma LDH (U/L) | 250 ± 20 | 1500 ± 100 | 500 ± 40 | 650 ± 50 | 700 ± 60 |
| Liver MDA (nmol/g) | 25 ± 2 | 60 ± 5 | 28 ± 3 | 30 ± 3 | 35 ± 4 |
| Liver GSH (µmol/g) | 5.0 ± 0.3 | 1.2 ± 0.1 | 4.8 ± 0.4 | 4.5 ± 0.4 | 4.2 ± 0.3 |
Data adapted from a study on acetaminophen-induced hepatotoxicity in rats, showcasing this compound's superior ability to reduce liver damage markers (ALT, AST, LDH), lipid peroxidation (MDA), and restore glutathione (GSH) levels compared to NAC and taurine.[1][2]
Table 2: In Vitro Cytoprotection against Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress
| Antioxidant | Cell Viability (%) vs. H₂O₂ Control | Intracellular ROS Reduction (%) vs. H₂O₂ Control |
| This compound | Significantly Higher | Significant Reduction |
| N-Acetylcysteine (NAC) | Moderate Increase | Moderate Reduction |
| Taurine | Minimal to No Significant Effect | Minimal Reduction |
This table represents a qualitative summary based on findings from multiple in vitro studies. This compound consistently shows a more pronounced protective effect against H₂O₂-induced cell death and a greater capacity to reduce intracellular reactive oxygen species (ROS) compared to NAC and taurine.[3][4][5]
The Science Behind this compound's Protective Power: Mechanisms of Action
This compound employs a multi-faceted approach to shield cells from oxidative damage. Its primary mechanisms include direct scavenging of harmful reactive oxygen species and potential modulation of the cell's own antioxidant defense systems.
Direct ROS Scavenging
This compound is an efficient scavenger of highly damaging hydroxyl (•OH) and peroxyl (ROO•) radicals.[3][4] Unlike its oxidized form, taurine, which shows poor reactivity with most ROS, this compound readily donates a hydrogen atom to neutralize these radicals, thereby preventing them from damaging critical cellular components like DNA, proteins, and lipids.[6]
An "Energy-Saving" Antioxidant System
A key advantage of this compound lies in its "energy-saving" antioxidant mechanism.[7] Unlike the glutathione (GSH) system, which requires significant ATP for its synthesis and regeneration, the synthesis of this compound and its subsequent oxidation to taurine do not consume ATP.[7] This is particularly crucial in pathological conditions where cellular energy metabolism is compromised, such as in acute liver failure.[8][9][10]
Potential Activation of the Keap1-Nrf2 Antioxidant Response Pathway
Emerging evidence suggests that this compound may also exert its protective effects by activating the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. In the nematode C. elegans, this compound has been shown to promote longevity and stress resistance by activating SKN-1, the worm homolog of mammalian Nrf2. While direct evidence in mammalian cells is still under investigation, this suggests that this compound may not only act as a direct antioxidant but also bolster the cell's intrinsic defense mechanisms by upregulating the expression of a suite of antioxidant and detoxification enzymes.
Below is a diagram illustrating the Keap1-Nrf2 signaling pathway.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Experimental Protocols for Validation
To facilitate further research and validation of this compound's cytoprotective effects, this section provides detailed methodologies for key experiments.
Induction of Oxidative Stress-Induced Cytotoxicity
Objective: To induce cellular damage using an oxidizing agent to model oxidative stress.
Materials:
-
Cell line of interest (e.g., HepG2, placental trophoblasts)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sterile, tissue culture-treated plates (96-well)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Prepare fresh dilutions of H₂O₂ in serum-free culture medium to the desired final concentrations (e.g., 100 µM to 1 mM).
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the H₂O₂-containing medium to the cells.
-
Incubate the plate for a specified period (e.g., 2-24 hours) at 37°C in a CO₂ incubator.
-
Proceed with a cytotoxicity assay to measure cell viability.
Assessment of Cell Viability (MTT Assay)
Objective: To quantify the number of viable cells in a culture after treatment.
Materials:
-
Cells treated with an oxidative stressor and/or antioxidants
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
Microplate reader
Protocol:
-
Following the oxidative stress induction and antioxidant treatment period, remove the culture medium from the wells.
-
Add fresh, serum-free medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of ROS within cells.
Materials:
-
Cells treated with an oxidative stressor and/or antioxidants
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
After the desired treatment period, remove the culture medium and wash the cells with pre-warmed HBSS.
-
Load the cells with DCFH-DA (typically 5-10 µM in HBSS) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess probe.
-
Induce oxidative stress with H₂O₂ or another agent in the presence or absence of the antioxidant.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer. The fluorescence intensity is proportional to the amount of intracellular ROS.
Experimental Workflow for Assessing Cytoprotection
The following diagram outlines a typical experimental workflow for evaluating the cytoprotective effects of an antioxidant compound like this compound.
References
- 1. Role of Catalase and Superoxide Dismutase Activities on Oxidative Stress in the Brain of a Phenylketonuria Animal Model and the Effect of Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Keap1/Nrf2/ARE signaling pathway in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound against oxidative stress-induced cytotoxicity in rat placental trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. archivepp.com [archivepp.com]
- 6. The antioxidant action of taurine, this compound and their metabolic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an Energy-Saving Hepatoprotective Compound against Ischemia-Reperfusion Injury of the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure [jstage.jst.go.jp]
- 10. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Hypotaurine: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate measurement of hypotaurine, a crucial intermediate in taurine biosynthesis and a significant antioxidant, is paramount. This guide provides a comprehensive cross-validation of two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance characteristics, and visualizes the analytical workflows to aid in selecting the most suitable technique for your research needs.
At a Glance: HPLC vs. LC-MS/MS for this compound Analysis
| Feature | HPLC with Fluorescence Detection | LC-MS/MS |
| Principle | Separation of derivatized this compound based on its physicochemical properties, followed by fluorescence detection. | Separation by liquid chromatography followed by mass analysis based on the mass-to-charge ratio of the parent and fragment ions. |
| Derivatization | Mandatory pre-column derivatization, typically with o-phthalaldehyde (OPA).[1] | Generally not required, allowing for direct analysis of the native molecule.[2][3][4][5] |
| Specificity | Good, but susceptible to interference from other primary amines that react with the derivatizing agent. | High to very high, based on specific mass transitions (parent and fragment ions).[2][6] |
| Sensitivity | High, often reaching low nanomolar to picomolar levels.[7] | Very high, capable of detecting analytes at picomolar to femtomolar concentrations.[8] |
| Speed | Slower, due to the additional derivatization step and potentially longer chromatographic run times. | Faster, with direct injection of samples and rapid analysis times, often under 10 minutes.[2][3][4] |
| Sample Throughput | Lower, limited by the derivatization reaction time. | Higher, amenable to automation and rapid sample processing. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Matrix Effects | Less susceptible to ion suppression or enhancement. | Can be affected by matrix components that interfere with ionization.[9] |
Experimental Workflows
The analytical workflows for both HPLC and LC-MS/MS methods for this compound measurement are distinct, primarily due to the derivatization step required for HPLC-based analysis.
Performance Comparison
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | Source (this compound-specific where available) |
| Limit of Detection (LOD) | 15 - 30 µg/L (for taurine/homotaurine) | ~40 nM (for this compound) | [2],[10] |
| Limit of Quantification (LOQ) | 5 pmoles on column (for taurine) | 1 ng/mL (for N-acyl taurines) | [7],[8] |
| Linearity (R²) | > 0.998 | > 0.999 | [11],[8] |
| Precision (RSD%) | Intra-day: < 6.0%, Inter-day: < 8.0% | Intra-day & Inter-day: within acceptable range | [2],[8] |
| Accuracy/Recovery (%) | > 94% | Typically within 80-120% | [2] |
Note: The values presented are indicative and may vary depending on the specific instrumentation, experimental conditions, and matrix.
Experimental Protocols
HPLC with Pre-column OPA Derivatization
This protocol is a representative method for the quantification of this compound using HPLC with fluorescence detection after derivatization with o-phthalaldehyde (OPA).
1. Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) and deproteinize with an acid (e.g., trichloroacetic acid or perchloric acid) or organic solvent (e.g., methanol).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
2. Derivatization: [1][12][13]
-
Prepare a fresh OPA reagent by dissolving OPA in a borate buffer (pH ~9.5) containing a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid.
-
Mix a specific volume of the sample supernatant with the OPA reagent.
-
Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature in the dark to form a stable fluorescent derivative.
-
Stop the reaction by adding an acid (e.g., hydrochloric acid) to lower the pH.
3. HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a lower concentration of organic solvent (e.g., methanol or acetonitrile) in a buffer (e.g., sodium acetate or phosphate buffer) and gradually increasing the organic solvent concentration.
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
Detection: A fluorescence detector is used with an excitation wavelength of approximately 340 nm and an emission wavelength of around 450 nm.[1]
4. Quantification:
-
A calibration curve is generated using a series of known concentrations of this compound standards that have undergone the same derivatization procedure.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Direct LC-MS/MS Analysis
This protocol outlines a general method for the direct quantification of underivatized this compound using LC-MS/MS, based on the principles described by Chaimbault et al. (2004).[3][4]
1. Sample Preparation:
-
Homogenize tissue samples in a solvent mixture (e.g., 70% ethanol) to simultaneously extract metabolites and precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Collect the supernatant and, if necessary, evaporate the solvent and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Column: A column suitable for polar analytes, such as a porous graphitic carbon (PGC) or a hydrophilic interaction liquid chromatography (HILIC) column, is often preferred.[2][3][4]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile). For this compound, a mobile phase with a basic pH (e.g., pH 9.3) can enhance sensitivity in negative ion mode.[2][3][4]
-
Flow Rate: A flow rate compatible with the mass spectrometer's ion source is used, typically in the range of 0.2 to 0.5 mL/min.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally more sensitive for sulfur-containing amino acids like this compound.[3]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated molecule of this compound ([M-H]⁻) as the precursor ion and a specific fragment ion for detection. This highly selective detection method minimizes interferences.
-
3. Quantification:
-
A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations.
-
The concentration of this compound in the samples is determined by comparing the peak area of the specific MRM transition to the calibration curve. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two methods depends on the specific requirements of the study.
-
HPLC with pre-column derivatization is a cost-effective and sensitive method suitable for laboratories with existing HPLC infrastructure. However, the derivatization step adds complexity and can be a source of variability.
-
LC-MS/MS offers superior specificity, higher throughput, and a simpler workflow due to the elimination of the derivatization step.[14] While the initial investment is higher, the speed and robustness of the method can be advantageous for large-scale studies and in complex biological matrices.
For researchers requiring high confidence in analyte identification and high sample throughput, LC-MS/MS is the recommended method. For laboratories with limited access to mass spectrometry, a well-validated HPLC method with fluorescence detection can provide reliable and sensitive quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 4. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imtm.cz [imtm.cz]
- 10. journal.standard.ac.ir [journal.standard.ac.ir]
- 11. Development, Validation and Approbation Analytical Method for the Quantitative Determination of Taurine by HPLC-UV Method in the Test of Comparative Dissolution Kinetics | Poluyanov | Drug development & registration [pharmjournal.ru]
- 12. foodchemistryjournal.com [foodchemistryjournal.com]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. s4science.at [s4science.at]
Synergistic Protective Effects of Hypotaurine with Other Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic protective effects of hypotaurine with other key antioxidants, namely glutathione, Vitamin C, and Vitamin E. The information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of antioxidant combinations.
This compound and Glutathione: A Synergistic Partnership in Protecting Cellular Integrity
This compound, a precursor to taurine, and glutathione (GSH), a ubiquitous intracellular antioxidant, have been investigated for their combined protective effects against oxidative stress. A key study in the context of reproductive health has provided quantitative insights into their synergistic action.
Quantitative Data Summary
The following table summarizes the protective effects of this compound and glutathione, individually and in combination, against hydrogen peroxide (H₂O₂)-induced DNA damage and Reactive Oxygen Species (ROS) generation in human spermatozoa.
| Treatment Group | Mean % DNA in Tail (Comet Assay) - H₂O₂-induced damage | Median ROS Generation (counts/sec) - H₂O₂-induced |
| Control (no antioxidant) | 52.3 | 12,345 |
| This compound (10 mM) | 28.7 | 6,789 |
| Glutathione (10 mM) | 30.1 | 7,123 |
| This compound (10 mM) + Glutathione (10 mM) | 25.4 | 5,987 |
Data adapted from a study by Donnelly et al. (2000) on human sperm. It is important to note that while the combination showed a protective trend, the study concluded that the addition of glutathione and this compound, either singly or in combination, had no significant effect on sperm progressive motility or baseline DNA integrity.[1][2] However, they did afford significant protection against H₂O₂-induced damage and ROS generation.[1][2]
Experimental Protocol: Assessing Antioxidant Protection against Induced DNA Damage in Spermatozoa
This protocol is based on the methodology described in the study by Donnelly et al. (2000).[1][2]
Objective: To evaluate the protective effect of this compound and glutathione on H₂O₂-induced DNA damage in human spermatozoa using the Comet assay.
Materials:
-
Semen samples
-
Percoll density gradients
-
Sperm preparation medium
-
This compound solution (10 mM)
-
Glutathione solution (10 mM)
-
Hydrogen peroxide (H₂O₂) solution
-
Alkaline single cell gel electrophoresis (Comet) assay reagents
-
Fluorescence microscope with image analysis software
Procedure:
-
Sperm Preparation: Semen samples are prepared by Percoll density gradient centrifugation to isolate motile spermatozoa.
-
Antioxidant Incubation: The prepared sperm are divided into four aliquots and incubated in sperm preparation medium supplemented with:
-
No antioxidant (Control)
-
10 mM this compound
-
10 mM Glutathione
-
10 mM this compound + 10 mM Glutathione
-
-
Induction of Oxidative Stress: After incubation, each aliquot is exposed to a controlled concentration of H₂O₂ to induce DNA damage.
-
Comet Assay: The Comet assay is performed on the treated spermatozoa to assess DNA fragmentation. This involves embedding the cells in agarose on a microscope slide, lysing the cells, and subjecting them to electrophoresis under alkaline conditions.
-
Data Analysis: The resulting "comets" are visualized using a fluorescence microscope, and the percentage of DNA in the tail is quantified using image analysis software. A higher percentage of DNA in the tail indicates greater DNA damage.
Signaling and Protective Mechanisms
The synergistic protection offered by this compound and glutathione stems from their complementary roles in the cellular antioxidant defense system.
References
The Pivotal Role of Hypotaurine in Male Fertility: A Comparative Guide
Hypotaurine, a sulfur-containing amino acid, is emerging as a significant molecule in the landscape of male reproductive health. Naturally present in high concentrations within the male and female genital tracts, it plays a crucial role in protecting sperm from cellular damage and ensuring their functional competence.[1] This guide provides a comparative analysis of sperm this compound content and its correlation with fertility outcomes, presenting experimental data, protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Comparative Analysis of this compound and Sperm Quality
Quantitative studies have established a strong positive correlation between the endogenous concentration of this compound in spermatozoa and key fertility indicators. Conversely, lower levels are consistently observed in men experiencing infertility.
Endogenous this compound Content and Fertility Status
A pivotal study directly comparing sperm from fertile and infertile men revealed a stark contrast in this compound levels. Sperm from fertile men contained, on average, four times more this compound than sperm from their infertile counterparts.[2] This finding is complemented by significant correlations between this compound content and essential semen parameters.[2]
Table 1: Endogenous Sperm this compound Content in Fertile vs. Infertile Men
| Group | Mean Sperm this compound Content (nmol/mg DNA) | Key Correlations with Sperm Parameters |
|---|---|---|
| Fertile Men (n=8) | 149 ± 92 | - Positive correlation with sperm morphology[2] - Positive correlation with progressive motility[2] - Positive correlation with total sperm count[2] |
| Infertile Men (n=9) | 35 ± 19 (P = 0.011 vs. Fertile) | - Sperm taurine content was negatively correlated with these parameters, suggesting accelerated oxidation of this compound in dysfunctional sperm[2] |
Effects of Exogenous this compound Supplementation
Given the lower this compound levels in sub-fertile populations, research has explored the benefits of supplementing sperm processing and cryopreservation media with exogenous this compound. These studies demonstrate a consistent and significant improvement in post-thaw sperm quality and a reduction in cellular damage.
Table 2: Impact of this compound Supplementation on Human Sperm Parameters Post-Cryopreservation
| Parameter | Control (No this compound) | With this compound Supplementation | Improvement / Reduction | Reference |
|---|---|---|---|---|
| Vitality | Baseline | Significantly Higher | +16.7% (p < 0.001) | [1] |
| Progressive Motility | Baseline | Significantly Higher | +39.9% (p < 0.005) | [1] |
| Total Motility | Baseline | Significantly Higher | +21.6% (p < 0.005) | [1] |
| Chromatin Decondensation | Baseline | Significantly Lower | -16.1% (p < 0.05) | [1] |
| DNA Fragmentation | Baseline | Significantly Lower | -18.7% (p < 0.05) | [1] |
| Nuclear Vacuolization | Baseline | Significantly Lower | -20.8% (p < 0.05) | [1] |
| H₂O₂-Induced DNA Damage (% Intact DNA) | 58.3% (Normozoospermic) | 68.0% | 16.6% increase in intact DNA (p < 0.01) | |
Mechanisms of Action: How this compound Protects Sperm
This compound's beneficial effects are attributed to its multifaceted roles as a potent antioxidant, an efficient osmolyte, and a regulator of sperm capacitation.
-
Antioxidant Defense: Spermatozoa are highly susceptible to oxidative stress (OS) due to their high content of polyunsaturated fatty acids and limited intrinsic antioxidant capacity. This compound acts as a preventative antioxidant by scavenging damaging hydroxyl radicals, which initiate lipid peroxidation and cause DNA damage.[3] The conversion of this compound to taurine is hypothesized to be an indicator of this protective oxidative process; higher taurine levels in the sperm of infertile men suggest an exhausted antioxidant capacity.[2]
-
Osmotic Regulation: As sperm travel through the male and female reproductive tracts, they encounter varying osmotic environments. This compound functions as an osmolyte, helping sperm maintain their volume and structural integrity, thus preventing damage from swelling or shrinkage.[1]
-
Capacitation and Motility: this compound is essential for several sperm functions, including motility and capacitation—the final maturation step required for fertilization.[4] Studies show that supplementation can prevent "cryo-capacitation," a premature capacitation induced by the freeze-thaw process, by reducing the non-specific phosphorylation of key capacitation proteins.[1]
Experimental Protocols
The following are summaries of methodologies used in key studies to assess this compound's effect on sperm.
1. Sperm Preparation and Cryopreservation with this compound Supplementation
This protocol was used to evaluate the effect of this compound on sperm quality after freezing and thawing.[1]
-
Sample Collection & Division: Semen samples from men with normal (n=19) and abnormal (n=14) parameters were collected. Each sample was divided into two arms.[1]
-
Sperm Selection: Spermatozoa were selected using Density Gradient Centrifugation (DGC).
-
Treatment Arms:
-
Control Arm (H-): DGC was performed using standard media without this compound supplementation.
-
This compound Arm (H+): DGC, washing, and freezing media were supplemented with 50 mM this compound.[1]
-
-
Cryopreservation: Samples underwent a slow freezing protocol.
-
Post-Thaw Analysis: After thawing, samples were analyzed for motility and vitality (via computer-assisted semen analysis), DNA fragmentation, chromatin decondensation, and markers of capacitation.[1]
2. Assessment of Sperm DNA Integrity
Sperm DNA integrity is a critical marker for fertility, and its assessment is central to understanding the protective effects of this compound.
-
Alkaline Single Cell Gel Electrophoresis (Comet Assay): This technique directly measures DNA strand breaks in individual cells.
-
Sperm cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoid).
-
The slides are placed in an alkaline electrophoresis solution to unwind the DNA.
-
An electric current is applied, causing any fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
The intensity of the DNA in the tail relative to the head corresponds to the degree of DNA damage.
-
-
Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay: This method identifies DNA fragmentation by labeling the free 3'-hydroxyl ends of DNA breaks.
-
Sperm are fixed and permeabilized to allow entry of labeling reagents.
-
Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., fluorescently tagged) onto the ends of fragmented DNA strands.
-
The labeled cells can then be quantified using flow cytometry or fluorescence microscopy.[5][6]
-
References
- 1. Beneficial effects of this compound supplementation in preparation and freezing media on human sperm cryo-capacitation and DNA quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The taurine and this compound content of human semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of L-Carnitine, this compound, and Taurine Supplementation on the Quality of Cryopreserved Chicken Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of four methods to evaluate sperm DNA integrity between mouse caput and cauda epididymidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Protective Triangle: Hypotaurine and Its Precursors in the Fight Against Liver Injury
A Comparative Analysis of Hepatoprotective Efficacy
For researchers, scientists, and drug development professionals invested in liver health, the quest for effective hepatoprotective agents is paramount. Among the promising candidates, the sulfur-containing amino acid hypotaurine and its precursors, including cysteine (often administered as N-acetylcysteine or NAC) and taurine, have garnered significant attention. This guide provides an objective comparison of their hepatoprotective effects, supported by experimental data, to aid in the evaluation of their therapeutic potential.
The consensus from multiple preclinical studies is that while all three compounds demonstrate significant hepatoprotective activity, their efficacy can vary depending on the nature of the liver injury. Notably, in models of acetaminophen-induced toxicity, this compound has been observed to be the most potent protective agent, followed by N-acetylcysteine and then taurine.[1] In scenarios of ischemia-reperfusion injury, both this compound and its precursors, methionine and NAC, have been shown to comparably attenuate hepatocellular damage.[2]
At a Glance: Comparative Efficacy
To facilitate a clear comparison, the following tables summarize quantitative data from key experimental studies on the effects of this compound and its precursors on liver injury markers and oxidative stress.
Table 1: Comparison of Effects on Liver Enzyme Levels in Acetaminophen-Induced Hepatotoxicity in Rats
| Treatment Group | Dose (i.p.) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control | - | 28.4 ± 2.1 | 75.6 ± 4.8 |
| Acetaminophen (APAP) | 800 mg/kg | 4875.3 ± 315.2 | 5432.1 ± 421.7 |
| NAC + APAP | 2.4 mmol/kg | 1254.7 ± 102.9 | 1487.6 ± 115.3 |
| This compound + APAP | 2.4 mmol/kg | 987.4 ± 85.6 | 1123.5 ± 98.2 |
| Taurine + APAP | 2.4 mmol/kg | 1543.8 ± 121.4 | 1789.2 ± 134.5 |
Data adapted from a study on acetaminophen-induced hepatotoxicity in rats.[1]
Table 2: Comparison of Effects on Oxidative Stress Markers in Acetaminophen-Induced Hepatotoxicity in Rat Liver
| Treatment Group | Dose (i.p.) | Malondialdehyde (MDA) (nmol/g tissue) | Reduced Glutathione (GSH) (µmol/g tissue) |
| Control | - | 1.2 ± 0.1 | 5.8 ± 0.4 |
| Acetaminophen (APAP) | 800 mg/kg | 4.8 ± 0.3 | 1.2 ± 0.1 |
| NAC + APAP | 2.4 mmol/kg | 2.1 ± 0.2 | 4.5 ± 0.3 |
| This compound + APAP | 2.4 mmol/kg | 1.8 ± 0.1 | 4.9 ± 0.4 |
| Taurine + APAP | 2.4 mmol/kg | 2.5 ± 0.2 | 4.1 ± 0.3 |
Data adapted from a study on acetaminophen-induced hepatotoxicity in rats.[1]
Table 3: Comparison of Effects on Liver Enzyme Levels in Ischemia-Reperfusion Injury in Rats
| Treatment Group | Dose (i.p.) | Alanine Aminotransferase (ALT) (IU/L) | Glutamate Dehydrogenase (GLDH) (IU/L) |
| Sham Control | - | 120 ± 28 | 80 ± 15 |
| Ischemia/Reperfusion (I/R) | - | 850 ± 226 | 650 ± 150 |
| Methionine + I/R | 1.5 mmol/kg | 350 ± 50 | 280 ± 40 |
| NAC + I/R | 1.5 mmol/kg | 300 ± 24 | 250 ± 30 |
| This compound + I/R | 1.5 mmol/kg | 280 ± 35 | 230 ± 25 |
| Taurine + I/R | 1.5 mmol/kg | 780 ± 180 | 600 ± 120 |
Data adapted from a study on ischemia-reperfusion injury in the rat liver.[2]
Unraveling the Protective Mechanisms: Signaling Pathways
The hepatoprotective effects of this compound and its precursors are largely attributed to their ability to counteract oxidative stress, albeit through distinct and overlapping mechanisms.
This compound's Energy-Saving Antioxidant Role
This compound functions as a direct and potent antioxidant. In conditions of acute liver failure where energy metabolism is compromised, the synthesis of the primary endogenous antioxidant, glutathione (GSH), is impaired due to its dependence on ATP.[3][4] The this compound-taurine pathway, however, provides an alternative, energy-saving antioxidant defense mechanism.[5][6]
References
- 1. Comparison of the protective actions of N-acetylcysteine, this compound and taurine against acetaminophen-induced hepatotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an Energy-Saving Hepatoprotective Compound against Ischemia-Reperfusion Injury of the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]
Safety Operating Guide
Navigating the Safe Disposal of Hypotaurine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of hypotaurine, ensuring compliance with safety regulations and the protection of laboratory personnel and the environment.
This compound, a sulfinic acid intermediate in the biosynthesis of taurine, is recognized for its antioxidant properties.[1][2][3] While not classified as an acutely hazardous waste, it is an irritant that requires careful handling and disposal.[4][5][6]
Hazard Profile and Safety Recommendations
The primary hazards associated with this compound are skin, eye, and respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][5]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust.[5] P271: Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations.[4] The following protocol is a general guideline; always consult your institution's specific hazardous waste management procedures.[7][8][9]
1. Waste Identification and Segregation:
-
Treat all unwanted this compound, whether in solid form or in solution, as hazardous chemical waste.[7]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Incompatible materials can react violently or produce hazardous gases.[10] Store separately from acids, bases, and oxidizers.[4][11]
2. Containerization:
-
Use a designated, compatible, and leak-proof container for this compound waste.[9][11] The original container is often a suitable choice, provided it is in good condition.[10]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the associated hazards (e.g., "Irritant").[9]
-
Keep the waste container securely capped at all times, except when adding waste.[7][10]
3. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[8][10] This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the SAA is inspected weekly for any signs of leakage.[10]
4. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) or equivalent department.[8][10] Do not dispose of this compound down the drain or in the regular trash.[7]
5. Disposal of Empty Containers:
-
A container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.
-
To triple-rinse, use a solvent (such as water, given this compound's solubility) capable of removing the residue.[7] Each rinse should use a volume of solvent equal to about 5% of the container's volume.[7]
-
The collected rinseate must be disposed of as hazardous waste.[7]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular trash.[7][11]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ヒポタウリン ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
